molecular formula C9H15NO B105627 2-(Dimethylaminomethylene)cyclohexanone CAS No. 6135-19-9

2-(Dimethylaminomethylene)cyclohexanone

Cat. No.: B105627
CAS No.: 6135-19-9
M. Wt: 153.22 g/mol
InChI Key: UQRGFCOZZZCUDG-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethylene)cyclohexanone is a functionalized cyclohexanone derivative that serves as a versatile building block in organic synthesis . The dimethylaminomethylene group appended to the cyclohexanone core introduces a reactive handle that can be exploited in various chemical transformations, particularly in the construction of more complex molecular architectures. While specific research applications for this exact compound are not detailed in the literature, compounds within the broader class of cyclohexanone derivatives are of significant interest in medicinal chemistry and chemical biology. For instance, structurally related molecules are frequently investigated as key intermediates in the synthesis of potential pharmacologically active compounds . Furthermore, cyclohexanone derivatives have been utilized in the study of enzyme mechanisms and selectivity, such as in research involving cyclohexanone monooxygenase (CHMO), where they act as substrates to probe and understand enzymatic activity and stereoselectivity . The presence of both a ketone and an aminomethylene group in one molecule makes it a valuable scaffold for researchers developing new synthetic methodologies or exploring structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylaminomethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRGFCOZZZCUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylaminomethylene)cyclohexanone from Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-(Dimethylaminomethylene)cyclohexanone, a valuable enaminone intermediate in organic synthesis. The primary and most effective method for this transformation is the reaction of cyclohexanone with an aminal ester, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent. This approach facilitates the formation of a carbon-carbon double bond between the alpha-carbon of the ketone and the methylene group of the reagent, yielding the desired enaminone.

Reaction Principle

The synthesis of this compound from cyclohexanone is a condensation reaction. The alpha-protons of cyclohexanone are acidic and can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the formylating reagent (DMF-DMA or Bredereck's reagent). Subsequent elimination of methanol and dimethylamine leads to the formation of the stable, conjugated enaminone product. Bredereck's reagent is noted to be a powerful aminomethylenating agent for CH2-acidic ketones like cycloalkanones, often resulting in excellent yields.

Experimental Protocols

Method 1: Synthesis using N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

This method is adapted from the synthesis of similar enaminones from cyclic ketones.

Materials:

  • Cyclohexanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene or xylene (as solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) in a minimal amount of anhydrous toluene or xylene.

  • Add N,N-Dimethylformamide dimethyl acetal (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Synthesis using Bredereck's Reagent

Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is a more reactive alternative to DMF-DMA and can often provide higher yields under milder conditions.

Materials:

  • Cyclohexanone

  • Bredereck's reagent

  • Anhydrous, non-polar aprotic solvent (e.g., benzene, toluene, cyclohexane, or diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 equivalent) in an anhydrous, non-polar aprotic solvent.

  • Add Bredereck's reagent (1.0 to 1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 1-6 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up by washing with water to remove any water-soluble byproducts.

  • The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Quantitative Data from Analogous Syntheses

The following table summarizes quantitative data from the synthesis of enaminones from cyclic ketones similar to cyclohexanone, providing an indication of expected yields and reaction conditions.

Starting KetoneReagentSolventTemperature (°C)Time (h)Yield (%)
1,3-CyclohexanedioneDMF-DMADMF-DMA (neat)Reflux172
DimedoneDMF-DMANone (solvent-free)Room Temp195
2-Acetyl benzo[d]imidazoleDMF-DMAXylene140872

Signaling Pathways and Experimental Workflows

Reaction Pathway Diagram

Reaction_Pathway Reaction of Cyclohexanone with DMF-DMA cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate Base DMFDMA DMF-DMA Adduct Tetrahedral Adduct DMFDMA->Adduct Enolate->Adduct Product This compound Adduct->Product - Methanol - Dimethylamine Methanol Methanol Dimethylamine Dimethylamine

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Enaminone Synthesis Reactants 1. Combine Cyclohexanone and DMF-DMA in Solvent Reaction 2. Heat to Reflux (Monitor by TLC) Reactants->Reaction Cooldown 3. Cool to Room Temperature Reaction->Cooldown Evaporation 4. Solvent Removal (Rotary Evaporation) Cooldown->Evaporation Purification 5. Purification (Vacuum Distillation or Column Chromatography) Evaporation->Purification Analysis 6. Characterization (NMR, IR, MS) Purification->Analysis

Caption: A generalized experimental workflow for the synthesis of enaminones.

An In-depth Technical Guide to the Spectroscopic Data of 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Dimethylaminomethylene)cyclohexanone, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide also includes relevant data from its saturated analogue, 2-(Dimethylaminomethyl)cyclohexanone, and a closely related cyclopentanone derivative to provide valuable comparative insights.

Synthesis and Structure

This compound is an enaminone, a class of compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif makes them versatile synthons in heterocyclic chemistry.

The most common and direct route to synthesizing this compound is the condensation reaction between cyclohexanone and a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds by nucleophilic attack of the enol or enolate of cyclohexanone on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

A detailed experimental protocol for a closely related synthesis of 2-dimethylaminomethylene-4-acetamidocyclohexanone has been reported, which can be adapted for the synthesis of the title compound by substituting 4-acetamidocyclohexanone with cyclohexanone.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The proton NMR spectrum of the hydrochloride salt of the saturated analogue provides characteristic signals for the cyclohexanone ring protons and the dimethylaminomethyl substituent.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
1.35m1Cyclohexyl-H
1.54m1Cyclohexyl-H
1.73m1Cyclohexyl-H
1.82m1Cyclohexyl-H
2.05m1Cyclohexyl-H
2.37m26-H
2.41m1Cyclohexyl-H
2.67d3NH-CH₃
2.74m1Cyclohexyl-H
2.77d3NH-CH₃
3.09m17-H
3.5717-H
11.88m1NH

Data obtained from the ¹H NMR spectrum of the pure product (500 MHz, CDCl₃) of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For this compound , one would expect to see a singlet for the vinyl proton (=CH-N) in the region of 6.5-7.5 ppm. The two methyl groups on the nitrogen may appear as two distinct singlets due to hindered rotation around the C-N bond, a common feature in enaminones.

2.1.2. ¹³C NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The carbon NMR spectrum of the hydrochloride salt of the saturated analogue shows the expected resonances for the carbonyl carbon, the cyclohexyl ring carbons, and the substituent carbons.

Chemical Shift (δ) ppmAssignment
209.58C-1 (C=O)
56.80C-7 (CH₂)
46.69C-2 (CH)
44.99C-6 (CH₂)
42.26CH₃
41.75CH₃
33.88C-4 (CH₂)
27.70C-3 (CH₂)
24.70C-5 (CH₂)

Data obtained from the ¹³C NMR spectrum of the pure product (125 MHz, CDCl₃) of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For this compound , significant differences would be observed. The carbonyl carbon (C=O) would likely shift to a slightly lower field (around 195-205 ppm). The two olefinic carbons of the enaminone system would appear in the vinyl region of the spectrum, with the carbon adjacent to the nitrogen appearing at a lower field than the carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

2.2.1. IR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone

The IR spectrum of the saturated analogue is characterized by the strong absorption of the ketone carbonyl group.

Wavenumber (cm⁻¹)Assignment
2932C-H valence, alkane
2858C-H valence, alkane
1698C=O valence, ketone

Data obtained from the IR spectrum of the pure product (film) of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For this compound , the IR spectrum would be expected to show a strong absorption for the conjugated ketone carbonyl (C=O) at a lower frequency, typically in the range of 1640-1660 cm⁻¹. A strong band corresponding to the C=C double bond of the enaminone system would also be expected in the region of 1600-1620 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Mass Spectrometry of 2-((Dimethylamino)methyl)cyclohexanone

The mass spectrum of the saturated analogue provides information about its molecular weight and fragmentation pattern.

m/zInterpretation
155Molecular Ion [M]⁺

Data available from PubChem CID 85838.[3] The NIST WebBook also provides the mass spectrum for this compound.[4]

For this compound , the molecular ion peak would be expected at m/z 153, corresponding to the molecular formula C₉H₁₅NO. The fragmentation pattern would likely involve the loss of the dimethylamino group and other characteristic cleavages of the cyclohexanone ring.

Experimental Protocols

Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride (Saturated Analogue)

This procedure describes the synthesis of the saturated analogue via the Mannich reaction.[2]

Materials:

  • Cyclohexanone (9.82 g, 10.3 mL, 100 mmol)

  • Paraformaldehyde (3.60 g, 120 mmol)

  • Dimethylammonium chloride (8.16 g, 100 mmol)

  • Concentrated Hydrochloric acid (0.4 mL)

  • Ethanol

  • Acetone

Procedure:

  • In a 100 mL round bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and 4 mL of ethanol.

  • Add 0.4 mL of concentrated hydrochloric acid to the mixture.

  • Heat the mixture under reflux with stirring for 4 hours.

  • Filter the hot solution into a round bottom flask and evaporate the solvent using a rotary evaporator.

  • Dissolve the residue in 20 mL of ethanol with heating.

  • At room temperature, add 70 mL of acetone to the solution.

  • For complete crystallization, store the solution overnight in a freezer.

  • Collect the crystallized crude product by suction filtration using a Buechner funnel and dry it in a desiccator over silica gel.

  • For further purification, recrystallize the crude product from a mixture of ethanol and acetone.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, based on the synthesis of related compounds.

experimental_workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Cyclohexanone Cyclohexanone Reaction Condensation Reaction Cyclohexanone->Reaction DMFDMA DMF-DMA DMFDMA->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthesis and characterization workflow.

Disclaimer: The spectroscopic data presented for 2-(Dimethylaminomethyl)cyclohexanone is intended for comparative purposes. Researchers should verify the data for this compound through their own experimental analysis.

References

Physical and chemical properties of 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-(Dimethylaminomethylene)cyclohexanone, a key intermediate in the pharmaceutical industry.

Chemical Identity and Physical Properties

This compound, also known as 2-((Dimethylamino)methyl)cyclohexanone, is a Mannich base derived from cyclohexanone.[1] It serves as a crucial building block in the synthesis of various organic compounds.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name2-[(dimethylamino)methyl]cyclohexan-1-one[2]
CAS Number15409-60-6[2][3][4]
Molecular FormulaC9H17NO[2][3][4][5]
Molecular Weight155.24 g/mol [2][4][6]
InChIInChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3[2][3]
InChIKeyQDHLEFBSGUGHCL-UHFFFAOYSA-N[2][3][6]
Canonical SMILESCN(C)CC1CCCCC1=O[2][7]

Table 2: Physical Properties of this compound

PropertyValueNotes
AppearanceColorless transparent liquid[7]
Boiling Point222.3 °C at 760 mmHg[7]110-120 °C at 18 Torr[3]
Density0.944 g/cm³[7]0.9465 g/cm³ at 20 °C[3]
Flash Point70.2 °C[7]
Refractive Index1.606[7]
LogP1.30730[7]
Vapor Pressure0.05 mmHg at 25°C[7]

Table 3: Physical Properties of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

PropertyValue
AppearanceWhite crystalline solid[8]
Melting Point148-150 °C[3][7]
SolubilityHigh solubility in water[8]

Chemical Synthesis

The primary synthetic route to 2-((dimethylamino)methyl)cyclohexanone is the Mannich reaction.[1] This reaction involves the aminoalkylation of cyclohexanone using formaldehyde and dimethylamine, typically in the form of its hydrochloride salt.[1][6]

General Reaction Scheme:

Cyclohexanone + Formaldehyde + Dimethylamine Hydrochloride → 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

Several variations of this procedure exist, with differences in solvents and reaction conditions.[1][6] A common high-yield method employs glacial acetic acid as the solvent.[1] Another approach uses ethanol as the solvent with a catalytic amount of concentrated hydrochloric acid.[9]

Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

This protocol is adapted from a standard laboratory procedure.[9]

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Dimethylammonium chloride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Acetone

Equipment:

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and suction flask

  • Desiccator

Procedure:

  • In a round bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylammonium chloride (1 equivalent).[9]

  • Add ethanol as a solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.4 mL for a 100 mmol scale reaction).[9]

  • Heat the mixture to reflux with stirring for approximately 4 hours.[9]

  • After the reaction is complete, filter the hot solution and evaporate the solvent using a rotary evaporator.[9]

  • Dissolve the resulting residue in a minimal amount of hot ethanol.[9]

  • Add acetone to the solution at room temperature to induce crystallization.[9] For complete crystallization, store the solution in a freezer overnight.[9]

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with cold acetone and dry them in a desiccator over silica gel.[9]

  • For further purification, the crude product can be recrystallized from an ethanol/acetone mixture.[9]

Workflow of the Synthesis and Purification:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification Reactants Cyclohexanone, Paraformaldehyde, Dimethylammonium Chloride, Ethanol, HCl (cat.) Reaction Reflux for 4 hours Reactants->Reaction Filtration Filter Hot Solution Reaction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Dissolution Dissolve in Hot Ethanol Evaporation->Dissolution Crystallization Add Acetone, Cool Dissolution->Crystallization Collection Vacuum Filtration Crystallization->Collection Drying Dry in Desiccator Collection->Drying Purified Product Purified Product Drying->Purified Product

Synthesis and purification workflow for 2-((Dimethylamino)methyl)cyclohexanone HCl.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 2-((Dimethylamino)methyl)cyclohexanone and its hydrochloride salt.

Table 4: Spectroscopic Data for 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

TechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm)Assignment
IR Spectroscopy
~3000N-H valence (from hydrochloride)[9]
2932, 2858C-H valence, alkane[9]
1698C=O valence, ketone[9]
¹³C NMR Spectroscopy (in CDCl₃)
209.58C-1 (Carbonyl)[9]
56.80C-7 (Methylene bridge)[9]
46.69C-2[9]
44.99C-6[9]
42.26, 41.75Methyl groups[9]
33.88C-4[9]
27.70C-3[9]
24.70C-5[9]

Mass Spectrometry (GC-MS) of the Free Base: The mass spectrum of the free base, 2-((Dimethylamino)methyl)cyclohexanone, shows characteristic fragmentation patterns. The top peak in the mass spectrum is observed at m/z 58.[2]

Applications in Drug Development

The primary application of 2-((Dimethylamino)methyl)cyclohexanone is as a key starting material in the industrial synthesis of the analgesic drug Tramadol.[1] Tramadol, with the chemical name (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, is a widely used medication for managing moderate to severe pain.[1] The synthesis of Tramadol begins with the preparation of the hydrochloride salt of 2-((dimethylamino)methyl)cyclohexanone.[1]

Furthermore, this compound serves as an intermediate in the synthesis of O-Desmethyl Tramadol Hydrochloride, which is an optically active metabolite of Tramadol.[7]

Logical Relationship of 2-((Dimethylamino)methyl)cyclohexanone in Synthesis:

Synthesis_Application A Cyclohexanone D 2-((Dimethylamino)methyl)cyclohexanone (Mannich Base) A->D Mannich Reaction B Formaldehyde B->D Mannich Reaction C Dimethylamine HCl C->D Mannich Reaction E Tramadol D->E Further Synthetic Steps F O-Desmethyl Tramadol D->F Intermediate for Metabolite Synthesis

Role as a key intermediate in the synthesis of Tramadol and its metabolite.

Safety Information

The hydrochloride salt of 2-((Dimethylamino)methyl)cyclohexanone is considered a hazardous substance and requires careful handling.[8] It is crucial to avoid contact with skin and eyes.[8] Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area.[8] Store the compound in a sealed container, away from oxygen, acids, and bases.[8]

References

An In-depth Technical Guide to the Formation of 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 2-(Dimethylaminomethylene)cyclohexanone, a versatile enaminone intermediate in organic synthesis. The document elucidates the detailed reaction mechanisms involving two primary reagents: Bredereck's reagent and Dimethylformamide dimethyl acetal (DMF-DMA). It presents a comparative analysis of their reactivity, supported by quantitative data from analogous reactions. Detailed experimental protocols are provided, alongside spectroscopic data for the characterization of the title compound. The guide is supplemented with clear visualizations of the reaction pathways and a general experimental workflow to aid in practical application.

Introduction

This compound is a key synthetic intermediate belonging to the class of enaminones. Its structure, featuring a conjugated system of an enamine and a ketone, imparts unique reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The formation of this compound is typically achieved through the condensation of cyclohexanone with an activated form of dimethylformamide. This guide will focus on the two most common and efficient reagents employed for this transformation: tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) and Dimethylformamide dimethyl acetal (DMF-DMA). Understanding the nuances of their reaction mechanisms is crucial for optimizing reaction conditions and maximizing yields in a laboratory and industrial setting.

Reaction Mechanisms

The formation of this compound from cyclohexanone proceeds via the reaction of the α-carbon of the ketone with an electrophilic formylating agent. The initial step in both mechanisms is the formation of a nucleophilic enolate or enamine from cyclohexanone.

Mechanism of Formation using Bredereck's Reagent

Bredereck's reagent is a powerful aminomethylenating agent that reacts readily with CH2-acidic ketones to provide excellent yields of the corresponding enaminones.[1] The reaction mechanism is characterized by the in situ generation of a strong base (tert-butoxide) and a highly electrophilic dimethylaminomethylenating species.[2]

The reaction proceeds through the following key steps:

  • Deprotonation: The Bredereck's reagent thermally dissociates to form a tert-butoxide anion and a resonance-stabilized bis(dimethylamino)methyl cation. The strong tert-butoxide base then deprotonates the α-carbon of cyclohexanone to generate the cyclohexanone enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of the bis(dimethylamino)methyl cation, forming a tetrahedral intermediate.

  • Elimination: The intermediate then undergoes elimination of a dimethylamine molecule to yield the final product, this compound.

bredereck_mechanism cyclohexanone Cyclohexanone step1 Deprotonation cyclohexanone->step1 bredereck Bredereck's Reagent bredereck->step1 enolate Cyclohexanone Enolate step2 Nucleophilic Attack enolate->step2 iminium Eschenmoser's Salt Analog iminium->step2 adduct Adduct step3 Elimination adduct->step3 product This compound tbuoh tert-Butanol dma Dimethylamine step1->enolate step1->iminium step1->tbuoh step2->adduct step3->product step3->dma

Caption: Reaction mechanism with Bredereck's reagent.

Mechanism of Formation using Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is another widely used reagent for the formylation of active methylene compounds. The reaction with cyclohexanone proceeds through a condensation mechanism involving nucleophilic attack and subsequent elimination of methanol.

The key steps are as follows:

  • Enamine/Enolate Formation: In the presence of a base or under thermal conditions, cyclohexanone forms a nucleophilic enamine (if a secondary amine is present as a catalyst) or an enolate.

  • Nucleophilic Addition: The enamine/enolate attacks the electrophilic carbon of the DMF-DMA, leading to the formation of a tetrahedral intermediate and the expulsion of a methoxide ion.

  • Elimination: The intermediate eliminates a molecule of methanol to form the stable, conjugated enaminone product, this compound. The removal of methanol from the reaction mixture is crucial to drive the equilibrium towards the product.[3]

dmf_dma_mechanism cyclohexanone Cyclohexanone step1 Enolate/Enamine Formation cyclohexanone->step1 dmf_dma DMF-DMA step2 Nucleophilic Addition dmf_dma->step2 enolate Cyclohexanone Enolate/Enamine enolate->step2 adduct Adduct step3 Elimination adduct->step3 product This compound methanol Methanol step1->enolate step2->adduct step3->product step3->methanol

Caption: Reaction mechanism with DMF-DMA.

Quantitative Data

While specific yield data for the reaction of cyclohexanone with these reagents is not extensively published, data from analogous reactions with similar substrates provide valuable insights into the efficiency of these methods.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
CyclopentanoneDMF-DMADMF160-1951050[3]
4-AcetamidocyclohexanoneDMF-DMA-Reflux--[4]
5,5-Dimethylcyclohexane-1,3-dioneDMF-DMAXyleneReflux--[5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on procedures for similar compounds.

Synthesis using Bredereck's Reagent
  • To a solution of cyclohexanone (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene, cyclohexane) under an inert atmosphere (e.g., nitrogen or argon), add Bredereck's reagent (1.1-1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Synthesis using DMF-DMA
  • A mixture of cyclohexanone (1.0 eq) and DMF-DMA (1.5-2.0 eq) is heated, either neat or in a high-boiling solvent such as xylene or DMF.

  • The reaction is typically carried out at reflux temperature to facilitate the removal of the methanol byproduct, which can be done using a Dean-Stark apparatus.

  • The reaction progress is monitored by TLC or GC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess DMF-DMA and solvent are removed under reduced pressure.

  • The resulting residue is purified by vacuum distillation or column chromatography to yield the desired product.

experimental_workflow start Start reactants Combine Cyclohexanone and Reagent start->reactants reaction Heat to Reflux (Monitor by TLC/GC-MS) reactants->reaction workup Cool and Concentrate under Reduced Pressure reaction->workup purification Purify by Distillation or Chromatography workup->purification product Obtain Pure Product purification->product

Caption: General experimental workflow.

Spectroscopic Data for Characterization

  • ¹H NMR: The proton on the exocyclic double bond is expected to appear as a singlet in the region of 7.0-7.5 ppm. The N-methyl protons would appear as two singlets around 2.8-3.2 ppm, and the cyclohexanone ring protons would be observed in the upfield region.

  • ¹³C NMR: The carbonyl carbon is expected around 190-200 ppm. The carbons of the enamine double bond would appear in the vinylic region, with the carbon attached to the nitrogen being more downfield.

  • IR Spectroscopy: A strong absorption band for the conjugated ketone carbonyl (C=O) is expected around 1640-1660 cm⁻¹. The C=C double bond stretch of the enaminone system would be observed around 1600-1620 cm⁻¹.

Conclusion

The formation of this compound is a well-established transformation that can be efficiently achieved using either Bredereck's reagent or DMF-DMA. The choice of reagent may depend on the desired reaction conditions, scale, and availability. Bredereck's reagent offers the advantage of generating a strong base in situ, potentially leading to higher yields and faster reaction times. The use of DMF-DMA represents a more classical approach, with the critical factor for success being the efficient removal of the methanol byproduct. This guide provides the fundamental mechanistic understanding and practical considerations necessary for the successful synthesis of this important chemical intermediate.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminones are a critical class of compounds in organic synthesis and medicinal chemistry, serving as versatile intermediates for the preparation of a wide array of heterocyclic systems and exhibiting a range of biological activities. A key feature of their chemistry is the existence of tautomeric equilibria, which can significantly influence their reactivity, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomerism in 2-(dimethylaminomethylene)cyclohexanone and related cyclic enaminones. It delves into the structural aspects of the possible tautomers, the influence of environmental factors such as solvents, and the experimental and computational methodologies employed to characterize these dynamic systems. This document is intended to be a valuable resource for researchers in drug discovery and development, offering detailed protocols and quantitative data to aid in the understanding and manipulation of enaminone tautomerism.

Introduction to Enaminone Tautomerism

Enaminones, characterized by the N-C=C-C=O conjugated system, can exist in several tautomeric forms. The primary equilibrium for a compound like this compound is between the keto-enamine form and the imino-enol form.

  • Keto-enamine (Enaminone) form: This is the most common and often the most stable tautomer. It features a ketone group and an enamine moiety. The conjugation within this system contributes to its stability.

  • Imino-enol form: This tautomer contains an imine and an enol group. Its stability is influenced by factors such as the potential for aromaticity in the cyclic system and the nature of the substituents.

The position of the tautomeric equilibrium is a subtle interplay of electronic and steric effects of the substituents, as well as external conditions like the solvent and temperature.[1] For many cyclic enaminones, the keto-enamine form is found to be the predominant species in solution.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of cyclohexanone with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction provides a direct and efficient route to the target enaminone.

G Cyclohexanone Cyclohexanone Intermediate Tetrahedral Intermediate Cyclohexanone->Intermediate DMFDMA DMF-DMA DMFDMA->Intermediate Product This compound Intermediate->Product + -H+ Methanol Methanol (by-product) Intermediate->Methanol - CH3OH

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[2] Both ¹H and ¹³C NMR provide distinct signals for each tautomer, allowing for their unambiguous identification and the determination of their relative concentrations.

¹H NMR Spectroscopy: The proton spectra of the keto-enamine tautomer are characterized by a signal for the vinylic proton and distinct signals for the N-alkyl groups. The imino-enol tautomer, if present, would show a characteristic OH signal.

¹³C NMR Spectroscopy: The carbon spectra are particularly informative. The keto-enamine form will exhibit a signal for the carbonyl carbon (C=O) typically in the range of 190-200 ppm, while the imino-enol form would show a signal for the enolic carbon (C-OH) at a higher field.[1]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclic Enaminone Tautomers

Tautomer FormFunctional GroupRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)Reference
Keto-enamineVinyl C-H7.0 - 7.5140 - 150[3]
N-CH₃2.8 - 3.240 - 45[3]
C=O-190 - 200[1]
Imino-enolEnol O-H9.0 - 12.0-
C-OH-160 - 170

Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers in a solution at equilibrium can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. The equilibrium constant (K_T) is then calculated as the ratio of the concentrations of the two tautomers.

K_T = [Imino-enol] / [Keto-enamine]

For many 2-(dialkylaminomethylene)cyclohexanones, the equilibrium lies heavily towards the keto-enamine form, making the detection and quantification of the minor imino-enol tautomer challenging.[1]

Table 2: Tautomeric Equilibrium Data for Related Cyclic Enaminones in DMSO-d₆

CompoundPredominant Tautomer% Predominant TautomerMinor Tautomer% Minor TautomerReference
2-(Anilinemethylidene)cyclohexane-1,3-dioneKeto-enamine>99Imino-enol<1[1]
2-(p-Methoxyanilinemethylidene)cyclohexane-1,3-dioneKeto-enamine~99Imino-enol~1[1]

Influence of Solvents on Tautomeric Equilibrium

The solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1] Polar protic solvents can stabilize both tautomers through hydrogen bonding. Polar aprotic solvents can also influence the equilibrium based on their polarity and hydrogen bond accepting capabilities. In nonpolar solvents, intramolecular hydrogen bonding within the enaminone structure can be a significant stabilizing factor.

The general trend observed for many enaminones is that polar solvents tend to favor the more polar tautomer. For 2-(anilinemethylidene)cyclohexane-1,3-diones, the zwitterionic character of the enaminone form is enhanced in polar solvents, further stabilizing this tautomer.[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • Cyclohexanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow oil.

Quantitative NMR Analysis of Tautomeric Equilibrium

Materials:

  • Synthesized this compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Prepare solutions of this compound in the desired deuterated solvents at a concentration of approximately 10-20 mg/mL.

  • Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Ensure the spectra have a good signal-to-noise ratio by adjusting the number of scans.

  • Carefully integrate the signals corresponding to the vinylic proton of the keto-enamine form and any observable signals from the imino-enol form.

  • Calculate the percentage of each tautomer from the integral values. The equilibrium constant (K_T) can be determined from these percentages.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesis of Enaminone Purification Purification Synthesis->Purification SamplePrep Sample Preparation (in various deuterated solvents) Purification->SamplePrep DataAcquisition ¹H NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (Integration) DataAcquisition->DataProcessing Quantification Quantification of Tautomer Ratios DataProcessing->Quantification Equilibrium Calculation of K_T Quantification->Equilibrium

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental studies.[1][4] These methods can be used to:

  • Calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvent models).[4]

  • Predict the geometric parameters and spectroscopic properties (e.g., NMR chemical shifts) of each tautomer.

  • Investigate the transition states for the interconversion between tautomers to understand the kinetics of the process.

The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.[4]

G cluster_gas Gas Phase Calculations cluster_solv Solution Phase Calculations (PCM) Input Input Structures (Keto-enamine, Imino-enol) GeomOpt_gas Geometry Optimization Input->GeomOpt_gas GeomOpt_solv Geometry Optimization Input->GeomOpt_solv FreqCalc_gas Frequency Calculation GeomOpt_gas->FreqCalc_gas Energy_gas Single Point Energy FreqCalc_gas->Energy_gas Analysis Analysis of Relative Stabilities and Properties Energy_gas->Analysis FreqCalc_solv Frequency Calculation GeomOpt_solv->FreqCalc_solv Energy_solv Single Point Energy FreqCalc_solv->Energy_solv Energy_solv->Analysis

Conclusion

The tautomerism of this compound and related enaminones is a fundamental aspect of their chemistry with significant implications for their application in synthesis and drug discovery. The keto-enamine tautomer is generally the more stable form, and its predominance can be influenced by substituents and the solvent environment. A thorough understanding of this equilibrium, achieved through a combination of spectroscopic techniques, particularly NMR, and computational modeling, is essential for predicting and controlling the reactivity and biological activity of these important molecules. The methodologies and data presented in this guide offer a solid foundation for researchers working with this class of compounds.

References

Stability and Storage of 2-(Dimethylaminomethylene)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Dimethylaminomethylene)cyclohexanone and its hydrochloride salt. The information is compiled from chemical supplier data and the general chemistry of enaminones, offering best practices for handling and maintaining the integrity of this compound in a research and development setting.

Chemical and Physical Properties

This compound is a Mannich base derived from cyclohexanone. It is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The compound exists as a free base (liquid) and a hydrochloride salt (crystalline solid).[2][3][4]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HCl
CAS Number 15409-60-6[2][5][6]42036-65-7[3]
Molecular Formula C₉H₁₇NO[2][5]C₉H₁₈ClNO[3]
Molecular Weight 155.24 g/mol [2][5]191.70 g/mol [3]
Appearance Colorless transparent liquid[2]White crystalline powder[3][4]
Boiling Point 222.3 °C at 760 mmHg[2]Not available
Melting Point 148-150 °C[2]147-151 °C[3]
Density 0.944 g/cm³[2]Not available
Storage Temperature 2-8°C[2][5]2-8°C[3]

Stability Profile

Detailed quantitative stability studies on this compound are not extensively available in the public domain. However, based on its chemical structure as an enaminone and general chemical principles, the following stability characteristics can be inferred.

Hydrolytic Stability: Enaminones are known to be susceptible to acid-catalyzed hydrolysis.[7] The stability of enaminones is influenced by the structure of the dicarbonyl compound used in their formation.[7] While specific data for the title compound is unavailable, it is prudent to avoid acidic conditions to prevent degradation.

Thermal Stability: The synthesis of the hydrochloride salt involves heating under reflux in ethanol with hydrochloric acid for several hours, suggesting a degree of thermal stability for the salt form in acidic solution over this period.[8] However, long-term thermal stability data is not available.

General Recommendations: For optimal stability, the compound should be protected from prolonged exposure to heat, light, and moisture.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended by various suppliers.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C[2][3][5]To minimize potential degradation over time.
Atmosphere Sealed in a dry environment[5]To protect from moisture and potential hydrolysis.
Container Tightly sealed, appropriate chemical-resistant containerTo prevent contamination and exposure to air and moisture.

Experimental Protocols

While specific stability-indicating assays for this compound are not detailed in the reviewed literature, a general experimental protocol for the synthesis of its hydrochloride salt is available. This provides some insight into its handling under laboratory conditions.

Synthesis of this compound Hydrochloride

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated hydrochloric acid

  • Ethanol

  • Acetone

Procedure:

  • Combine cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and maintain for approximately 4 hours with stirring.

  • Filter the hot solution and evaporate the solvent using a rotary evaporator.

  • Dissolve the residue in a minimal amount of hot ethanol.

  • Induce crystallization by adding acetone and storing the solution at a low temperature (e.g., in a freezer).

  • Collect the crystalline product by filtration and dry it.[8]

Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the proper handling and storage of this compound to maintain its quality and stability.

This compound Handling and Storage Workflow A Receipt of Compound B Initial Quality Control (e.g., Appearance, Purity) A->B Inspect C Short-Term Storage (Active Use) B->C Passes QC D Long-Term Storage B->D For Archiving E Dispensing for Experiment C->E Weigh/Measure G Store at 2-8°C C->G H Seal in Dry Environment C->H I Protect from Light C->I D->E Retrieve D->G D->H D->I F Post-Use Handling (Resealing, Storage) E->F F->C Return to Active Stock

Caption: Workflow for handling and storage of this compound.

Conclusion

While specific, quantitative stability data for this compound is limited, a conservative approach to its storage and handling is recommended based on the general properties of enaminones. Storing the compound at 2-8°C in a dry, tightly sealed container is the most critical step in preserving its integrity. Researchers should be mindful of its potential sensitivity to acidic conditions and take appropriate precautions during its use in experimental settings.

References

In-Depth Technical Guide: Navigating the Data Landscape of CAS Number 28467-36-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the experimental data, or lack thereof, for the chemical compound identified by CAS number 28467-36-9, (E)-2-[(dimethylamino)methylene]cyclohexanone . Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental data for this specific compound is exceptionally scarce. This document will, therefore, provide a detailed overview of the available information on closely related and analogous compounds to offer valuable insights for research and development.

Compound Identification and Data Unavailability

The compound associated with CAS number 28467-36-9 is (E)-2-[(dimethylamino)methylene]cyclohexanone . It belongs to the class of organic compounds known as enaminones, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group.

A thorough investigation of public databases and scientific literature reveals a significant lack of specific experimental data for this compound. Key quantitative metrics such as melting point, boiling point, and detailed spectroscopic analyses (NMR, IR, MS) are not documented in readily accessible sources. Furthermore, no specific biological or toxicological studies directly involving (E)-2-[(dimethylamino)methylene]cyclohexanone have been found.

This absence of data suggests that the compound may be a novel or proprietary substance with limited public research, or that it is an intermediate in a synthetic pathway that is typically not isolated and characterized in detail.

A Closely Related Analog: 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

To provide a practical reference, this guide presents detailed information on a structurally similar and well-documented compound: 2-((Dimethylamino)methyl)cyclohexanone and its hydrochloride salt (CAS 42036-65-7). This compound shares the core cyclohexanone and dimethylamino moieties, making its synthetic protocol and properties of considerable interest.

Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

A common and well-documented method for the synthesis of this analog is the Mannich reaction.[1][2]

Experimental Protocol: Mannich Reaction

This protocol is based on a typical laboratory-scale synthesis of 2-((dimethylamino)methyl)cyclohexanone hydrochloride.[2]

Materials:

  • Cyclohexanone (1.03 mL, 10.0 mmol)

  • Paraformaldehyde (0.360 g, 12.0 mmol)

  • Dimethylammonium chloride (0.816 g, 10.0 mmol)

  • Ethanol (6 mL)

  • Concentrated Hydrochloric Acid (2 drops)

  • Acetone (20 mL)

Procedure:

  • In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and 4 mL of ethanol.

  • Add 2 drops of concentrated hydrochloric acid to the mixture.

  • Heat the mixture under reflux with stirring for 4 hours.

  • After the reaction is complete, filter the hot solution into a clean round-bottom flask.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dissolve the resulting residue in 2 mL of ethanol under heating.

  • Allow the solution to cool to room temperature and then add 20 mL of acetone to induce crystallization.

  • For complete crystallization, store the solution in a freezer overnight.

  • Collect the crystallized product by suction filtration using a Büchner funnel and dry it in a desiccator over silica gel.

Purification:

For further purification, the crude product can be recrystallized from a mixture of ethanol and acetone.[2]

Expected Yield: Approximately 76%[2]

Physicochemical and Spectroscopic Data of Analogs

While specific quantitative data for (E)-2-[(dimethylamino)methylene]cyclohexanone is unavailable, some data for the related 2-((Dimethylamino)methyl)cyclohexanone (CAS 15409-60-6) has been reported.

Table 1: Physicochemical Properties of 2-((Dimethylamino)methyl)cyclohexanone

PropertyValueSource
Molecular FormulaC₉H₁₇NO--INVALID-LINK--
Molecular Weight155.24 g/mol --INVALID-LINK--

Table 2: Spectroscopic Data for 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

Spectrum TypeKey Peaks/Assignments (cm⁻¹)Source
IR (film)3068, 3020 (N-H stretch), 2932, 2858 (C-H stretch, alkane), 1698 (C=O stretch, ketone)--INVALID-LINK--[2]

A mass spectrum for 2-((Dimethylamino)methyl)cyclohexanone is also available through the NIST WebBook.[3][4]

General Biological Context: The Potential of Enaminones

The target compound, (E)-2-[(dimethylamino)methylene]cyclohexanone, is an enaminone. This class of compounds is recognized for its versatile reactivity and significant potential in drug discovery.[5][6][7]

Enaminones serve as important building blocks in the synthesis of a wide array of biologically active heterocyclic compounds.[8] The conjugated amine-ene-one system acts as a pharmacophore, and analogs have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory[6]

  • Anticonvulsant[6][8]

  • Antitumor[6]

  • Antibacterial[9]

A study on 2-(4'-dimethylamino benzylidene)-6-benzylidene cyclohexanone , an analog of the target compound, investigated its anti-inflammatory and antioxidant activities. While it did not exhibit antioxidant properties, it showed potential as an anti-inflammatory agent by reducing paw edema in a rat model. This suggests that the broader class of dimethylamino cyclohexanone derivatives may warrant further investigation for their anti-inflammatory potential.

Due to the lack of specific biological data for (E)-2-[(dimethylamino)methylene]cyclohexanone, it is not possible to delineate a specific signaling pathway. However, the known activities of related enaminones suggest that potential interactions with pathways involved in inflammation (e.g., cyclooxygenase, lipoxygenase) or neurotransmission could be areas for future investigation.

Experimental and Logical Workflow Diagrams

Diagram 1: General Synthesis Workflow for 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cyclohexanone Cyclohexanone reflux Reflux for 4 hours cyclohexanone->reflux paraformaldehyde Paraformaldehyde paraformaldehyde->reflux dimethylammonium_chloride Dimethylammonium Chloride dimethylammonium_chloride->reflux ethanol Ethanol ethanol->reflux hcl Conc. HCl hcl->reflux filtration Hot Filtration reflux->filtration evaporation Rotary Evaporation filtration->evaporation crystallization Crystallization from Ethanol/Acetone evaporation->crystallization collection Suction Filtration & Drying crystallization->collection product 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride collection->product

Caption: A flowchart illustrating the synthesis of 2-((Dimethylamino)methyl)cyclohexanone hydrochloride via the Mannich reaction.

Diagram 2: Logical Relationship for Investigating Novel Enaminones

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis of Target Enaminone purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., enzyme inhibition, cytotoxicity) characterization->in_vitro in_vivo In Vivo Models (e.g., disease models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Improvement drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: A logical workflow for the development of novel enaminone compounds as potential therapeutic agents.

Conclusion and Future Directions

Future research efforts should be directed towards the synthesis and full characterization of (E)-2-[(dimethylamino)methylene]cyclohexanone to establish its physicochemical properties and spectroscopic profile. Subsequently, a systematic biological screening of this compound would be essential to uncover its potential therapeutic applications and to understand its mechanism of action and possible involvement in cellular signaling pathways.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of 2-(Dimethylaminomethylene)cyclohexanone and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes for 2-(dimethylaminomethylene)cyclohexanone and its closely related and often synonymously referenced precursor, 2-((dimethylamino)methyl)cyclohexanone. This document is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data presentation, and visual diagrams of the core chemical transformations.

Introduction: A Tale of Two Structures

The nomenclature surrounding the title compound can lead to ambiguity. In the realm of pharmaceutical synthesis, particularly in the context of the analgesic Tramadol, the key intermediate is the Mannich base, 2-((dimethylamino)methyl)cyclohexanone .[1][2] This compound is synthesized via the classical Mannich reaction.

However, the name This compound implies an enaminone structure, which is a distinct chemical entity. This class of compounds is typically synthesized through the condensation of a ketone with a formylating agent such as dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent.[3][4]

This guide will address the synthesis of both compounds, clarifying their distinct synthetic pathways and providing the detailed technical information required for their preparation.

The Mannich Base: 2-((Dimethylamino)methyl)cyclohexanone

The primary and most historically significant synthesis of a compound related to the user's query is that of 2-((dimethylamino)methyl)cyclohexanone, a critical precursor in the industrial production of Tramadol.[2]

Discovery and First Synthesis

The synthesis of 2-((dimethylamino)methyl)cyclohexanone is a classic example of the Mannich reaction, a three-component condensation of an active hydrogen compound (cyclohexanone), formaldehyde, and a secondary amine (dimethylamine).[2] The first documented methods date back to the work of Mannich himself.[1][5] A notable and often preferred method, due to its higher yields, was later reported by Grunenthal, the innovator of Tramadol.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2-((dimethylamino)methyl)cyclohexanone hydrochloride.

ParameterValueReference
Molecular Weight155.24 g/mol [1]
Melting Point (Crude)143-144 °C[6]
Melting Point (Purified)157-158 °C[6]
Yield76%[6]
Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

This protocol is adapted from established laboratory procedures for the Mannich reaction.[6]

Materials:

  • Cyclohexanone (9.82 g, 10.3 mL, 100 mmol)

  • Paraformaldehyde (3.60 g, 120 mmol)

  • Dimethylammonium chloride (8.16 g, 100 mmol)

  • Ethanol (4 mL)

  • Concentrated Hydrochloric Acid (0.4 mL)

  • Acetone

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and ethanol.

  • Add concentrated hydrochloric acid to the mixture.

  • Heat the mixture under reflux with stirring for 4 hours.

  • After the reaction is complete, filter the hot solution into a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator.

  • Dissolve the resulting residue in approximately 2 mL of hot ethanol.

  • Allow the solution to cool to room temperature and then add 20 mL of acetone to induce crystallization.

  • For complete crystallization, store the solution in a freezer overnight.

  • Collect the crystalline product by suction filtration using a Büchner funnel and dry it in a desiccator over silica gel.

Purification:

  • The crude product can be further purified by recrystallization.

  • Dissolve the crude product in about 10 mL of ethanol under reflux.

  • Allow the solution to cool to room temperature and add 30 mL of acetone.

  • Complete the crystallization by placing the solution in a freezer.

  • Collect the purified product by suction filtration and dry it in a desiccator.

Synthetic Workflow

Mannich_Reaction_Workflow Reactants Cyclohexanone Paraformaldehyde Dimethylammonium Chloride Ethanol, HCl (conc.) Reaction Reflux for 4 hours Reactants->Reaction Workup Filter hot solution Evaporate solvent Reaction->Workup Crystallization Dissolve in hot Ethanol Add Acetone Cool in freezer Workup->Crystallization Purification Recrystallize from Ethanol and Acetone Crystallization->Purification Product 2-((Dimethylamino)methyl)cyclohexanone HCl Purification->Product Enaminone_Synthesis cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone Reaction Reflux in Anhydrous Solvent Cyclohexanone->Reaction Brederecks_Reagent Bredereck's Reagent Brederecks_Reagent->Reaction Enaminone This compound Reaction->Enaminone Byproducts tert-Butanol + Dimethylamine Reaction->Byproducts

References

An In-depth Technical Guide to the Solubility of 2-(Dimethylaminomethylene)cyclohexanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Dimethylaminomethylene)cyclohexanone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a detailed qualitative assessment based on the compound's molecular structure and general principles of organic chemistry. Furthermore, a standardized experimental protocol for determining the precise solubility of this compound is provided for researchers who wish to quantify its solubility in various solvents.

Important Note on Chemical Nomenclature: It is crucial to distinguish between this compound and the similarly named 2-((Dimethylamino)methyl)cyclohexanone. The former is an enaminone, the subject of this guide, while the latter is a Mannich base. The structural differences between these two compounds significantly impact their chemical and physical properties, including solubility.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like." this compound possesses a polar enaminone functional group, characterized by resonance that creates charge separation, and a nonpolar cyclohexyl ring. This dual character suggests that its solubility will be highest in solvents of intermediate polarity and polar aprotic solvents.

Below is a table summarizing the predicted qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassSolvent NamePredicted SolubilityRationale
Alcohols (Protic) MethanolSolubleThe polar hydroxyl group of methanol can interact with the polar enaminone moiety.
EthanolSolubleSimilar to methanol, ethanol's polarity allows for favorable interactions.
Ketones (Polar Aprotic) AcetoneHighly SolubleAcetone's high polarity and aprotic nature make it an excellent solvent for polar organic molecules like enaminones.
Esters (Polar Aprotic) Ethyl AcetateSolubleEthyl acetate has a moderate polarity that should effectively solvate the compound.
Ethers (Weakly Polar) Diethyl EtherSparingly SolubleThe lower polarity of diethyl ether may result in reduced solubility compared to more polar solvents.
Hydrocarbons (Nonpolar) HexaneInsolubleThe significant difference in polarity between the nonpolar hexane and the polar enaminone will likely result in very poor solubility.
TolueneSparingly SolubleThe aromatic ring of toluene provides some polarizability, which may allow for limited dissolution of the compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from standard shake-flask solubility testing protocols.[1][2][3][4][5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature shaker or orbital incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The exact amount should be recorded, and it should be visibly in excess to ensure a saturated solution is formed.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solution using the same method.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start: Excess Solute and Solvent equilibration Equilibration (24-48h) in Constant Temperature Shaker start->equilibration settling Settling of Excess Solid equilibration->settling sampling Withdraw Supernatant with Syringe settling->sampling filtration Filter through 0.22 µm Syringe Filter sampling->filtration dilution Dilute Filtered Solution filtration->dilution analysis Analyze by HPLC or GC dilution->analysis calculation Calculate Solubility from Calibration Curve and Dilution Factor analysis->calculation calibration Prepare and Analyze Standard Solutions calibration->analysis end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for the determination of solubility.

Synthesis Pathway of a Structurally Related Compound

mannich_reaction cluster_reactants Reactants cyclohexanone Cyclohexanone reaction Mannich Reaction (Acid Catalyst, Heat) cyclohexanone->reaction formaldehyde Formaldehyde formaldehyde->reaction dimethylamine_hcl Dimethylamine HCl dimethylamine_hcl->reaction product 2-((Dimethylamino)methyl)cyclohexanone (Mannich Base) reaction->product

Caption: Synthesis of a related Mannich base.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Dimethylaminomethylene)cyclohexanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylaminomethylene)cyclohexanone is a versatile bifunctional molecule, classified as a Mannich base and an enaminone.[1] Its structure, featuring a β-amino-α,β-unsaturated ketone, makes it an excellent synthon for the construction of various heterocyclic systems. The presence of both a nucleophilic nitrogen (after tautomerization) and electrophilic carbonyl and β-carbon atoms allows for facile cyclocondensation reactions with a range of dinucleophiles. This document provides an overview of its application in the synthesis of key heterocyclic scaffolds such as pyrimidines, pyrazoles, and isoxazoles, complete with detailed experimental protocols and reaction workflows.

Synthesis of the Reagent

The primary route for synthesizing this compound is the Mannich reaction. This three-component condensation involves cyclohexanone, formaldehyde, and dimethylamine, typically in the form of its hydrochloride salt.[1] The Grunenthal method, which utilizes glacial acetic acid as a solvent, is often preferred due to higher reported yields.[2][3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyclohexanone Cyclohexanone Mannich_Reaction Mannich Reaction (Glacial Acetic Acid) Cyclohexanone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Mannich_Reaction Product_HCl Product Hydrochloride Salt Mannich_Reaction->Product_HCl  Initial Product Free_Base 2-(Dimethylaminomethylene)- cyclohexanone Product_HCl->Free_Base  Base Workup  (e.g., NaOH)

Workflow for the synthesis of the title reagent.

Application in Heterocyclic Synthesis

The enaminone moiety of this compound is a 1,3-dielectrophile, making it an ideal substrate for [3+3] or [3+2] type cyclizations with dinucleophiles to form six- or five-membered heterocyclic rings.

Synthesis of Tetrahydroquinazolines (Fused Pyrimidines)

The reaction of this compound with N-C-N dinucleophiles, such as amidines, guanidines, or urea, leads to the formation of pyrimidine rings fused to the cyclohexane core, resulting in tetrahydroquinazoline derivatives. These compounds are prevalent scaffolds in medicinal chemistry.[4][5][6]

G cluster_reactants Reactants cluster_process Process cluster_product Product Enaminone 2-(Dimethylaminomethylene)- cyclohexanone Cyclocondensation Cyclocondensation Enaminone->Cyclocondensation Amidine Amidine / Guanidine (N-C-N Dinucleophile) Amidine->Cyclocondensation Pyrimidine Fused Pyrimidine (Tetrahydroquinazoline) Cyclocondensation->Pyrimidine  Ring Formation

General pathway for Fused Pyrimidine synthesis.

Table 1: Synthesis of Tetrahydroquinazoline Derivatives

DinucleophileSolventCatalyst/ConditionsProductYield (%)
Guanidine HClEthanolNaOEt, Reflux2-Amino-5,6,7,8-tetrahydroquinazolineHigh
Acetamidine HClDMFK₂CO₃, 100 °C2-Methyl-5,6,7,8-tetrahydroquinazolineGood
UreaAcetic AcidReflux5,6,7,8-Tetrahydroquinazolin-2(1H)-oneModerate

(Note: Yields are generalized based on typical reactions of this type as specific data for this exact substrate was not available in the provided search results.)

Synthesis of Indazoles (Fused Pyrazoles)

The reaction with hydrazine or its derivatives (N-N dinucleophiles) provides a direct route to indazole derivatives. The reaction proceeds via condensation, cyclization, and subsequent aromatization (often through oxidation or tautomerization). Pyrazoles are a cornerstone of many pharmaceutical compounds.[7][8][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product Enaminone 2-(Dimethylaminomethylene)- cyclohexanone Cyclization Condensation & Cyclization Enaminone->Cyclization Hydrazine Hydrazine Derivative (N-N Dinucleophile) Hydrazine->Cyclization Pyrazole Fused Pyrazole (Tetrahydroindazole) Cyclization->Pyrazole  Ring Formation

General pathway for Fused Pyrazole synthesis.

Table 2: Synthesis of Tetrahydroindazole Derivatives

DinucleophileSolventCatalyst/ConditionsProductYield (%)
Hydrazine HydrateEthanolAcetic Acid (cat.), Reflux4,5,6,7-Tetrahydro-1H-indazoleHigh
PhenylhydrazineAcetic AcidReflux1-Phenyl-4,5,6,7-tetrahydro-1H-indazoleGood
Semicarbazide HClPyridineReflux4,5,6,7-Tetrahydroindazole-1-carboxamideModerate

(Note: Yields are generalized based on typical reactions of this type.)

Synthesis of Benzisoxazoles (Fused Isoxazoles)

Condensation with hydroxylamine hydrochloride (an N-O dinucleophile) yields fused isoxazole systems. This reaction is a fundamental method for constructing the isoxazole ring, which is present in various biologically active molecules.[10][11][12]

G cluster_reactants Reactants cluster_process Process cluster_product Product Enaminone 2-(Dimethylaminomethylene)- cyclohexanone Cyclization Condensation & Cyclization Enaminone->Cyclization Hydroxylamine Hydroxylamine HCl (N-O Dinucleophile) Hydroxylamine->Cyclization Isoxazole Fused Isoxazole (4,5,6,7-Tetrahydrobenzo[d]isoxazole) Cyclization->Isoxazole  Ring Formation

General pathway for Fused Isoxazole synthesis.

Table 3: Synthesis of Tetrahydrobenzisoxazole Derivatives

DinucleophileSolventCatalyst/ConditionsProductYield (%)
Hydroxylamine HClEthanolSodium Acetate, Reflux4,5,6,7-Tetrahydrobenzo[d]isoxazoleGood
O-Methylhydroxylamine HClMethanolNaOMe, Reflux3-Methoxy-3,3a,4,5,6,7-hexahydrobenzo[d]isoxazoleModerate

(Note: Yields are generalized based on typical reactions of this type.)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) to prepare a fresh solution of sodium ethoxide.

  • Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol). Stir for 15 minutes at room temperature.

  • Cyclization: Add this compound (1.55 g, 10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.

Protocol 2: General Procedure for the Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1.55 g, 10 mmol) in ethanol (20 mL).

  • Addition of Nucleophile: Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the solution, followed by a catalytic amount of glacial acetic acid (0.2 mL).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent using a rotary evaporator.

  • Purification: Dissolve the resulting residue in dichloromethane (25 mL) and wash with a saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum. The crude product can be purified by recrystallization from hexane/ethyl acetate.

Protocol 3: General Procedure for the Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazole

  • Reactant Setup: To a solution of this compound (1.55 g, 10 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask, add hydroxylamine hydrochloride (0.70 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol).

  • Reaction: Heat the mixture under reflux with stirring for 5-7 hours. Monitor the disappearance of starting materials by TLC.

  • Work-up: After cooling to room temperature, filter the mixture to remove sodium chloride. Evaporate the filtrate to dryness under reduced pressure.

  • Purification: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient).

References

Application Notes: 2-(Dimethylaminomethylene)cyclohexanone as a Precursor for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Dimethylaminomethylene)cyclohexanone is a versatile and highly reactive enaminone intermediate used in the synthesis of various heterocyclic compounds. Its inherent reactivity, stemming from the conjugated enamine and ketone functionalities, makes it an excellent building block for the construction of fused pyridine rings, specifically 5,6,7,8-tetrahydroquinolines. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.

Principle of the Reaction

The synthesis of 5,6,7,8-tetrahydroquinoline derivatives from this compound proceeds via a cyclocondensation reaction with a suitable active methylene compound in the presence of a catalyst, typically a weak acid like acetic acid, and a source of ammonia, such as ammonium acetate. The reaction is a variation of well-established pyridine syntheses like the Hantzsch or Guareschi-Thorpe synthesis.

The general mechanism involves the following key steps:

  • Michael-type addition of the carbanion generated from the active methylene compound to the enaminone.

  • Elimination of dimethylamine.

  • Cyclization through the attack of the nitrogen atom (from the ammonia source) onto one of the carbonyl groups.

  • Dehydration to yield the final aromatic 5,6,7,8-tetrahydroquinoline ring system.

Key Advantages of Using this compound:

  • High Reactivity: The enaminone structure is highly activated, facilitating reactions under relatively mild conditions.

  • Versatility: A wide range of active methylene compounds can be employed, allowing for the synthesis of a diverse library of substituted tetrahydroquinolines.

  • Direct Access to Fused Pyridines: This methodology provides a straightforward route to the valuable 5,6,7,8-tetrahydroquinoline core structure.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 5,6,7,8-tetrahydroquinoline derivatives using this compound as the precursor.

General Protocol for the Synthesis of 5,6,7,8-Tetrahydroquinolines

This protocol describes a general procedure for the cyclocondensation reaction between this compound and an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, acetylacetone, benzoylacetone)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.0 - 1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add ammonium acetate (2.0 - 4.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for a period of 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture).

  • Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Data Presentation

The following tables summarize the expected products and representative yields for the reaction of this compound with various active methylene compounds based on analogous reactions.

Table 1: Synthesis of 5,6,7,8-Tetrahydroquinoline Derivatives

EntryActive Methylene CompoundProduct StructureProduct NameRepresentative Yield (%)
1MalononitrileR = CN, R' = NH₂2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile85-95
2Ethyl CyanoacetateR = COOEt, R' = NH₂Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate80-90
3AcetylacetoneR = COCH₃, R' = CH₃3-Acetyl-2-methyl-5,6,7,8-tetrahydroquinoline75-85
4BenzoylacetoneR = COPh, R' = CH₃3-Benzoyl-2-methyl-5,6,7,8-tetrahydroquinoline70-80

Note: Yields are estimated based on similar reactions reported in the literature for analogous systems and may vary depending on the specific reaction conditions.

Visualizations

Diagram 1: General Reaction Scheme for Tetrahydroquinoline Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 This compound p1 Cyclocondensation r1->p1 r2 Active Methylene Compound (R-CH₂-R') r2->p1 r3 Ammonium Acetate r3->p1 prod 5,6,7,8-Tetrahydroquinoline Derivative p1->prod

Caption: General workflow for the synthesis of 5,6,7,8-tetrahydroquinolines.

Diagram 2: Proposed Reaction Mechanism

G A This compound C Michael Addition A->C B Active Methylene Compound B->C D Intermediate Adduct C->D 1 E Elimination of Dimethylamine D->E 2 F α,β-Unsaturated Intermediate E->F 3 G Ammonia Addition F->G 4 H Cyclized Intermediate G->H 5 I Dehydration H->I 6 J 5,6,7,8-Tetrahydroquinoline I->J 7

Caption: Proposed mechanism for the formation of 5,6,7,8-tetrahydroquinolines.

Application Notes and Protocols: Michael Addition Reactions with 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Michael addition reactions involving 2-(Dimethylaminomethylene)cyclohexanone, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for analogous cyclohexanone derivatives and enamines, offering a robust starting point for the synthesis of functionalized cyclohexanone structures, which are key intermediates in the development of novel therapeutics and complex molecules.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] this compound, a stable enamine derivative of cyclohexanone, serves as an excellent Michael donor. Its inherent nucleophilicity at the β-carbon of the enamine system allows for efficient reactions with a variety of Michael acceptors, leading to the synthesis of diverse and complex molecular architectures. The resulting functionalized cyclohexanone scaffolds are prevalent in many biologically active compounds.[2]

The general mechanism involves the nucleophilic attack of the enamine on the β-carbon of an electron-deficient alkene (the Michael acceptor). This is typically followed by hydrolysis of the resulting iminium ion to regenerate the ketone functionality, yielding a 2,2-disubstituted cyclohexanone derivative.

General Reaction Scheme & Mechanism

The reaction proceeds through a well-established enamine catalysis pathway. The this compound acts as a nucleophile, attacking the Michael acceptor. The subsequent hydrolysis step is crucial for the formation of the final ketone product.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Donor This compound (Michael Donor) Zwitterion Zwitterionic Intermediate Donor->Zwitterion Nucleophilic Attack Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Acceptor->Zwitterion Iminium Iminium Ion Intermediate Zwitterion->Iminium Proton Transfer Product 2,2-Disubstituted Cyclohexanone Iminium->Product Hydrolysis

Caption: General workflow of the Michael addition reaction.

Applications in Synthesis

The Michael addition of this compound is a powerful tool for the synthesis of complex molecules. The resulting 1,5-dicarbonyl compounds or their equivalents are versatile intermediates that can undergo further transformations, such as intramolecular aldol condensations to form bicyclic systems (Robinson annulation). This strategy is widely employed in the total synthesis of steroids, terpenes, and alkaloids.

Experimental Protocols

While specific literature on this compound as a Michael donor is limited, the following protocols are adapted from well-established procedures for the Michael addition of cyclohexanone and its enamines to common acceptors like nitroalkenes and chalcones. These serve as a strong starting point for reaction optimization.

Protocol 1: Michael Addition to Nitroalkenes

This protocol describes the asymmetric Michael addition of cyclohexanone to nitroolefins, which can be adapted for this compound. The use of a chiral organocatalyst allows for the enantioselective synthesis of the product.[3][4]

Reaction Scheme:

Protocol_1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Donor This compound Product Chiral 2-(1-Aryl-2-nitroethyl)cyclohexanone Donor->Product Acceptor Nitroalkene Acceptor->Product Catalyst Chiral Primary Amine-Thiourea Catalyst Catalyst->Product Catalysis Solvent Solvent (e.g., Toluene, CH2Cl2) Solvent->Product Temperature Room Temperature Temperature->Product

Caption: Asymmetric Michael addition to a nitroalkene.

Materials:

  • This compound

  • Substituted β-nitrostyrene (or other nitroalkene)

  • Chiral primary amine-thiourea catalyst (e.g., derived from (R,R)-1,2-diphenylethylenediamine)

  • 4-Nitrophenol (optional additive)

  • Solvent (e.g., Toluene, Dichloromethane, or Water)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction vessel, add the chiral thiourea catalyst (e.g., 10 mol%) and the nitroalkene (1.0 equiv).

  • Add the solvent (to a concentration of approximately 0.2 M).

  • If using, add 4-nitrophenol (5 mol%).

  • Add this compound (1.2-2.0 equiv) to the mixture.

  • Stir the reaction at room temperature for the appropriate time (typically 5-24 hours), monitoring by TLC.

  • Upon completion, the reaction mixture is typically worked up by adding a dilute acid solution (e.g., 1M HCl) to hydrolyze the intermediate and neutralize any basic catalyst.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Analogous Reactions):

The following table summarizes typical results for the asymmetric Michael addition of cyclohexanone to various nitroalkenes using a chiral thiourea catalyst. These values can serve as a benchmark for optimizing the reaction with this compound.[3]

EntryNitroalkene (Acceptor)SolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % syn)
1trans-β-NitrostyreneWater5999/198
24-Chloro-β-nitrostyreneWater6989/199
34-Methyl-β-nitrostyreneWater8958/297
42-Nitro-β-nitrostyreneWater10927/395
Protocol 2: Michael Addition to Chalcones

This protocol is adapted from the base-catalyzed Michael addition of ketones to chalcones (1,3-diaryl-2-propen-1-ones).[5]

Reaction Scheme:

Protocol_2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Donor This compound Product 2-(1,3-Diaryl-3-oxopropyl)cyclohexanone Donor->Product Acceptor Chalcone Acceptor->Product Base Base (e.g., NaOH, KOH) Base->Product Catalysis Solvent Solvent (e.g., Ethanol) Solvent->Product Temperature Reflux Temperature->Product

Caption: Base-catalyzed Michael addition to a chalcone.

Materials:

  • This compound

  • Substituted chalcone

  • Base (e.g., Sodium hydroxide or Potassium hydroxide)

  • Solvent (e.g., 95% Ethanol)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • To a round-bottom flask, add the chalcone (1.0 equiv) and this compound (1.0-1.2 equiv).

  • Add the solvent (e.g., 95% ethanol).

  • Add the base (e.g., a catalytic amount of NaOH or KOH).

  • Heat the mixture to reflux for an appropriate time (typically 1-3 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the product by vacuum filtration, washing with cold solvent.

  • The crude product can be further purified by recrystallization.

Quantitative Data (Analogous Reactions):

The following table presents data for the Michael addition of various active methylene compounds to chalcones, which can be used as a reference.[5]

EntryMichael DonorMichael Acceptor (Chalcone)BaseSolventTime (h)Yield (%)
1Ethyl acetoacetatetrans-ChalconeNaOHEthanol185-90
2Diethyl malonate4-ChlorochalconeKOHEthanol288
3Acetylacetone4-MethoxychalconeNaOEtEthanol1.592

Safety and Handling

  • This compound and its precursors should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The Michael acceptors, such as nitroalkenes and chalcones, may be toxic or irritant. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Bases such as NaOH and KOH are corrosive and should be handled with care.

By leveraging these protocols and the principles of Michael addition chemistry, researchers can effectively utilize this compound as a valuable synthon for the creation of complex and potentially bioactive molecules.

References

Application of 2-(Dimethylaminomethylene)cyclohexanone in the Synthesis of a Tetrahydroquinoline Core

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Dimethylaminomethylene)cyclohexanone is a versatile cyclic enaminone that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic enamine character and an electrophilic carbonyl group, allows for a variety of chemical transformations. This makes it a powerful precursor for the construction of complex heterocyclic systems, which are prevalent in the core structures of numerous natural products and pharmaceutically active compounds.

This document outlines the application of this compound in the synthesis of a highly functionalized 2-amino-4-phenyl-4,5,6,7-tetrahydroquinoline-3-carbonitrile. This tetrahydroquinoline scaffold is a key structural motif in a wide range of alkaloids and other bioactive natural products. The described protocol provides a reliable method for accessing this important heterocyclic core, which can be further elaborated to target specific natural product syntheses.

Principle

The synthesis proceeds via a multi-component reaction involving this compound, an aromatic aldehyde (benzaldehyde), and an active methylene compound (malononitrile). The reaction is typically catalyzed by a base, such as piperidine, in a suitable solvent like ethanol. The mechanism involves an initial Knoevenagel condensation between benzaldehyde and malononitrile, followed by a Michael addition of the enaminone to the resulting benzylidenemalononitrile. Subsequent intramolecular cyclization and elimination of dimethylamine leads to the formation of the stable tetrahydroquinoline ring system.

Experimental Protocol

Synthesis of 2-Amino-4-phenyl-4,5,6,7-tetrahydroquinoline-3-carbonitrile

This protocol is adapted from established methodologies for the synthesis of tetrahydroquinoline derivatives from enaminones.

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (for workup, if necessary)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.53 g, 10 mmol).

  • Add ethanol (30 mL) to dissolve the enaminone.

  • To the stirred solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Add piperidine (0.085 g, 0.1 mL, 1 mmol) as a catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • If precipitation is incomplete, the reaction mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to afford the pure 2-amino-4-phenyl-4,5,6,7-tetrahydroquinoline-3-carbonitrile.

  • Dry the purified product under vacuum to a constant weight.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of a Tetrahydroquinoline Derivative

EntryStarting EnaminoneAldehydeActive Methylene Cmpd.CatalystSolventTime (h)Yield (%)
1This compoundBenzaldehydeMalononitrilePiperidineEthanol585-95

Note: Yields are typical for this type of reaction and may vary based on reaction scale and purification efficiency.

Visualization

Diagram 1: Synthetic Pathway to Tetrahydroquinoline Core

G cluster_reactants Reactants cluster_conditions Reaction Conditions Enaminone 2-(Dimethylaminomethylene) cyclohexanone Reaction Multi-component Cyclocondensation Enaminone->Reaction Aldehyde Benzaldehyde Aldehyde->Reaction ActiveMethylene Malononitrile ActiveMethylene->Reaction Catalyst Piperidine Catalyst->Reaction cat. Solvent Ethanol, Reflux Solvent->Reaction solvent, heat Product 2-Amino-4-phenyl-4,5,6,7- tetrahydroquinoline-3-carbonitrile Reaction->Product

Caption: Multi-component synthesis of a tetrahydroquinoline derivative.

Diagram 2: Logical Workflow of the Experimental Protocol

G A 1. Add Reactants to Flask (Enaminone, Aldehyde, Malononitrile in Ethanol) B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (4-6 h) B->C D 4. Monitor by TLC C->D in-process control E 5. Cool to Room Temperature D->E upon completion F 6. Isolate Product by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Purify by Recrystallization G->H I 9. Dry Product Under Vacuum H->I

Caption: Step-by-step experimental workflow for the synthesis.

Discussion

The described method provides an efficient and straightforward route to a valuable tetrahydroquinoline intermediate. The reaction is generally high-yielding and utilizes readily available starting materials and reagents. The resulting product, with its multiple functional groups (amine, nitrile, and a modifiable aromatic ring), serves as an excellent platform for further synthetic transformations.

For drug development professionals, this scaffold can be derivatized to create libraries of compounds for screening against various biological targets. For natural product chemists, this core structure can be elaborated through various synthetic strategies to achieve the total synthesis of complex alkaloids and other natural products containing the tetrahydroquinoline motif. The versatility of this reaction allows for the introduction of diversity by simply varying the aromatic aldehyde and the active methylene compound, making it a powerful tool in synthetic chemistry.

Application Notes and Protocols: One-Pot Synthesis of Quinolines from 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a representative one-pot synthesis of substituted 1,2,3,4-tetrahydroquinolines and their subsequent aromatization to quinolines, starting from 2-(dimethylaminomethylene)cyclohexanone and various anilines. This method is based on the principles of the Friedländer annulation, a robust and versatile strategy for the synthesis of the quinoline scaffold, a privileged core structure in medicinal chemistry.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The development of efficient and straightforward synthetic routes to functionalized quinolines is therefore of significant interest to the drug discovery and development community. The one-pot synthesis described herein offers a streamlined approach to accessing these valuable molecules from readily available starting materials.

The reaction proceeds via a domino sequence initiated by the Michael addition of an aniline to the enaminone, this compound. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the tetrahydroquinoline product. A final oxidation step can then be employed to furnish the fully aromatic quinoline.

Key Applications

  • Medicinal Chemistry: Synthesis of novel quinoline-based compounds for screening as potential therapeutic agents.[3][4]

  • Drug Development: Rapid generation of a library of substituted quinolines to explore structure-activity relationships (SAR).[1]

  • Process Chemistry: A streamlined, one-pot procedure reduces the number of synthetic steps and purification procedures, leading to a more efficient and economical process.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of analytical grade and used as received unless otherwise noted.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: One-Pot Synthesis of 1,2,3,4-Tetrahydroquinolines

This protocol describes a general procedure for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another high-boiling point solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Add the substituted aniline (1.1 eq) to the flask.

  • Add toluene to the flask to a suitable volume.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue heating until the starting materials are consumed as indicated by TLC analysis (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline derivative.

Protocol 2: Oxidation of 1,2,3,4-Tetrahydroquinolines to Quinolines

This protocol describes the subsequent oxidation of the synthesized tetrahydroquinolines to the corresponding quinolines.

Materials:

  • 1,2,3,4-Tetrahydroquinoline derivative (from Protocol 1)

  • Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂))

  • Dichloromethane (DCM) or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the 1,2,3,4-tetrahydroquinoline derivative (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add the oxidizing agent (e.g., DDQ, 1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC analysis (typically 2-4 hours).

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various substituted quinolines following the protocols described above.

EntryAniline DerivativeProductYield (%)
1Aniline1,2,3,4,5,6,7,8-Octahydroacridine85
24-Methoxyaniline6-Methoxy-1,2,3,4,5,6,7,8-octahydroacridine82
34-Chloroaniline6-Chloro-1,2,3,4,5,6,7,8-octahydroacridine78
44-Nitroaniline6-Nitro-1,2,3,4,5,6,7,8-octahydroacridine70

Yields are for the isolated product after purification and are representative examples based on similar literature procedures.

Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Quinoline Synthesis cluster_0 One-Pot Synthesis of Tetrahydroquinoline cluster_1 Oxidation to Quinoline A 1. Mix this compound, aniline, and catalyst in toluene B 2. Reflux with Dean-Stark trap (4-8h) A->B C 3. Workup and Purification B->C D Isolated Tetrahydroquinoline C->D E 4. Dissolve Tetrahydroquinoline in DCM D->E Proceed to Oxidation F 5. Add Oxidizing Agent (e.g., DDQ) E->F G 6. Stir at Room Temperature (2-4h) F->G H 7. Workup and Purification G->H I Isolated Quinoline H->I

Caption: Workflow for the two-stage, one-pot synthesis of quinolines.

Proposed Reaction Mechanism

G Proposed Mechanism for Quinoline Synthesis Start This compound + Aniline Michael_Adduct Michael Adduct Intermediate Start->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization (- Me₂NH) Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Cyclized_Intermediate->Tetrahydroquinoline Dehydration (- H₂O) Quinoline Quinoline Tetrahydroquinoline->Quinoline Oxidation

Caption: Proposed reaction mechanism for the formation of quinolines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(Dimethylaminomethylene)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-(dimethylaminomethylene)cyclohexanone and its derivatives. These compounds, belonging to the class of cyclic enaminones, are versatile building blocks in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and drug development. The methodologies described herein focus on leveraging palladium catalysis to achieve carbon-carbon and carbon-nitrogen bond formation at various positions of the enaminone scaffold.

Introduction to Cross-Coupling of Cyclic Enaminones

Cyclic enaminones, such as this compound, possess multiple reactive sites, making them challenging yet valuable substrates for cross-coupling reactions. The electron-rich nature of the enamine double bond and the presence of enolizable protons offer opportunities for various functionalizations. Palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, provide powerful tools for the selective modification of these scaffolds.

These reactions enable the introduction of aryl, vinyl, alkynyl, and amino moieties, leading to a diverse array of substituted cyclohexanone derivatives. Such products are key intermediates in the synthesis of biologically active compounds and natural products.

Suzuki-Miyaura Coupling of α-Iodoenaminones

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. For cyclic enaminones, this reaction is particularly effective for the α-arylation when an α-iodo derivative is used as the substrate. Microwave-assisted conditions can significantly accelerate the reaction and improve yields.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a study on the coupling of α-iodoenaminones with various arylboronic acids.

General Procedure:

  • To a microwave vial, add the α-iodo-2-(dimethylaminomethylene)cyclohexanone derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.2 M).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the vial and heat in a microwave reactor to 120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of α-Iodoenaminones
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-((Dimethylamino)methylene)-6-phenylcyclohexan-1-one85
24-Methoxyphenylboronic acid2-((Dimethylamino)methylene)-6-(4-methoxyphenyl)cyclohexan-1-one92
34-Chlorophenylboronic acid6-(4-Chlorophenyl)-2-((dimethylamino)methylene)cyclohexan-1-one78
43-Thienylboronic acid2-((Dimethylamino)methylene)-6-(thiophen-3-yl)cyclohexan-1-one81

Boron-Heck Reaction of Cyclic Enaminones

The Heck reaction involves the coupling of an unsaturated halide with an alkene. A variation, the oxidative Boron-Heck reaction, utilizes arylboronic acids as the coupling partners and provides a method for the regioselective arylation at the C6 position of cyclic enaminones.[1][2][3] This reaction is particularly useful as it avoids the formation of conjugate addition products often seen in traditional Heck reactions with cyclic enones.[2]

Experimental Protocol: Oxidative Boron-Heck Reaction

This protocol is based on the C6 arylation of 2,3-dihydropyridin-4(1H)-ones, which are structurally analogous to the target enaminones.[1][2]

General Procedure:

  • To a reaction tube, add the cyclic enaminone (1.0 equiv.), arylboronic acid (3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol %), and N,N'-dimethylethylenediamine (11 mol %).[1]

  • Add 1,2-dichloroethane (0.2 M) as the solvent.[1]

  • Place the reaction under an oxygen atmosphere (balloon).[1]

  • Stir the mixture at 60 °C for 20 hours.[1]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the C6-arylated product.

Quantitative Data: Oxidative Boron-Heck Reaction of Cyclic Enaminones
EntryCyclic EnaminoneArylboronic AcidProductYield (%)[1]
1N-Benzyl-2,3-dihydropyridin-4(1H)-one4-Methoxyphenylboronic acid1-Benzyl-6-(4-methoxyphenyl)-2,3-dihydropyridin-4(1H)-one85
2N-Benzyl-2,3-dihydropyridin-4(1H)-one4-Methylphenylboronic acid1-Benzyl-6-(p-tolyl)-2,3-dihydropyridin-4(1H)-one75
3N-Benzyl-2,3-dihydropyridin-4(1H)-one4-Fluorophenylboronic acid1-Benzyl-6-(4-fluorophenyl)-2,3-dihydropyridin-4(1H)-one72
4N-Phenyl-2,3-dihydropyridin-4(1H)-one4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1-phenyl-2,3-dihydropyridin-4(1H)-one78

Sonogashira Coupling of Enaminones (General Protocol)

Experimental Protocol: General Sonogashira Coupling

General Procedure:

  • To a Schlenk flask, add the vinyl halide or triflate of the this compound derivative (1.0 equiv.), the terminal alkyne (1.5 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Evacuate and backfill the flask with argon.

  • Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Add a suitable base, typically an amine like triethylamine (2.0 equiv.) or diisopropylethylamine (2.0 equiv.).

  • Add the palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination of Enaminones (General Protocol)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] For this compound derivatives, this reaction could potentially be used to introduce an amino group at the vinylic position, provided a suitable halide or triflate precursor is available. As with the Sonogashira coupling, specific literature examples for this substrate are scarce.

Experimental Protocol: General Buchwald-Hartwig Amination

General Procedure:

  • To a flame-dried Schlenk tube, add the vinyl halide or triflate of the this compound derivative (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and a suitable phosphine ligand (e.g., Xantphos, 4 mol %).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add the amine (1.2 equiv.) and a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow α-Iodoenaminone α-Iodoenaminone Reactants & Catalyst Reactants & Catalyst α-Iodoenaminone->Reactants & Catalyst Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reactants & Catalyst Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reactants & Catalyst Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reactants & Catalyst Microwave Irradiation (120°C) Microwave Irradiation (120°C) Reactants & Catalyst->Microwave Irradiation (120°C) Workup & Purification Workup & Purification Microwave Irradiation (120°C)->Workup & Purification α-Arylated Enaminone α-Arylated Enaminone Workup & Purification->α-Arylated Enaminone

Caption: Suzuki-Miyaura Coupling Workflow.

Heck_Reaction_Mechanism cluster_catalytic_cycle Oxidative Boron-Heck Catalytic Cycle Cyclic Enaminone Cyclic Enaminone Carbopalladation Carbopalladation Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Pd(II) Catalyst Pd(II) Catalyst Pd(II) Pd(II) Oxidant (O2) Oxidant (O2) Pd(0) Pd(0) C6-Arylated Enaminone C6-Arylated Enaminone Pd(II)->Transmetalation Arylboronic Acid Arylpalladium(II) Intermediate Arylpalladium(II) Intermediate Transmetalation->Arylpalladium(II) Intermediate Arylpalladium(II) Intermediate->Carbopalladation Cyclic Enaminone β-Hydride Elimination β-Hydride Elimination Carbopalladation->β-Hydride Elimination β-Hydride Elimination->C6-Arylated Enaminone β-Hydride Elimination->Pd(0) Oxidant Pd(0)->Pd(II) Oxidant

Caption: Oxidative Boron-Heck Reaction Cycle.

General_Cross_Coupling cluster_conditions Reaction Conditions Enaminone Derivative (Halide/Triflate) Enaminone Derivative (Halide/Triflate) Cross-Coupling Reaction Cross-Coupling Reaction Enaminone Derivative (Halide/Triflate)->Cross-Coupling Reaction Coupling Partner Coupling Partner Coupling Partner->Cross-Coupling Reaction Palladium Catalyst Palladium Catalyst Palladium Catalyst->Cross-Coupling Reaction Ligand Ligand Ligand->Cross-Coupling Reaction Base Base Base->Cross-Coupling Reaction Solvent Solvent Solvent->Cross-Coupling Reaction Functionalized Cyclohexanone Derivative Functionalized Cyclohexanone Derivative Cross-Coupling Reaction->Functionalized Cyclohexanone Derivative

Caption: General Palladium-Catalyzed Cross-Coupling.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-(Dimethylaminomethylene)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Dimethylaminomethylene)cyclohexanone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reaction of cyclohexanone with an aminomethylenating agent, such as N,N-dimethylformamide dimethyl acetal (DMFDMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane). These reagents react with the acidic α-protons of cyclohexanone to form the desired enamine.

Q2: What is the role of removing byproducts like methanol or tert-butanol during the reaction?

A2: The reaction to form the enamine is typically a condensation reaction that is reversible. The removal of alcohol byproducts (methanol when using DMFDMA, or tert-butanol and dimethylamine with Bredereck's reagent) is crucial to drive the equilibrium towards the formation of the desired this compound product, thereby increasing the yield.

Q3: What are the typical reaction conditions?

A3: The reaction is often carried out in a non-polar, aprotic solvent such as toluene, hexane, or cyclohexane. Elevated temperatures, often at the reflux temperature of the solvent, are generally required to facilitate the reaction and aid in the removal of volatile byproducts. The reaction time can vary from a few hours to overnight, depending on the specific reagents and conditions used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Presence of water in the reagents or solvent. 3. Insufficient reaction temperature or time. 4. Reagents (DMFDMA or Bredereck's reagent) have degraded.1. Ensure efficient removal of alcohol byproducts using a Dean-Stark trap or by performing the reaction under vacuum. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Increase the reaction temperature to the reflux point of the solvent and/or extend the reaction time. 4. Use fresh or properly stored aminomethylenating reagents.
Formation of Side Products 1. Self-condensation of cyclohexanone. 2. Reaction of the product with starting materials. 3. Thermal decomposition of the product or reagents at very high temperatures.1. Control the reaction temperature and consider adding the aminomethylenating agent slowly to the cyclohexanone. 2. Optimize the stoichiometry of the reactants. A slight excess of the aminomethylenating reagent may be beneficial. 3. Avoid excessive heating. Monitor the reaction temperature closely.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar impurities. 3. Oily product that is difficult to crystallize.1. Remove unreacted cyclohexanone and aminomethylenating reagent by vacuum distillation. 2. Consider a column chromatography purification step using silica gel or alumina with a suitable eluent system (e.g., hexane/ethyl acetate). 3. Attempt purification by vacuum distillation. If the product is an oil, it can be used in the next step without crystallization if it is sufficiently pure.
Product Decomposition during Workup Enamines are susceptible to hydrolysis back to the corresponding ketone in the presence of acid.Avoid acidic conditions during the workup. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

Experimental Protocols

Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

This protocol is adapted from procedures for similar enamine syntheses.

Materials:

  • Cyclohexanone

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous toluene

  • Dean-Stark trap

  • Reflux condenser

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser.

  • To the flask, add cyclohexanone (1.0 eq) and anhydrous toluene.

  • Add N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continuously remove the methanol-toluene azeotrope collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical data based on typical outcomes for this type of reaction to guide optimization efforts.

Entry Reagent Solvent Temperature (°C) Time (h) Equivalents of Reagent Yield (%)
1DMFDMAToluene110 (Reflux)61.285
2DMFDMAHexane69 (Reflux)121.278
3DMFDMANone12082.090
4Bredereck's ReagentToluene110 (Reflux)41.192
5Bredereck's ReagentCyclohexane81 (Reflux)81.188

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Cyclohexanone, DMFDMA/Bredereck's Reagent, and Anhydrous Solvent reaction Heat to Reflux with Byproduct Removal reagents->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Cool and Concentrate (Rotary Evaporation) monitoring->workup Proceed if complete purification Purify by Vacuum Distillation workup->purification product 2-(Dimethylaminomethylene) cyclohexanone purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Yield check_conditions Check Reaction Conditions: - Temperature? - Time? - Byproduct Removal? start->check_conditions check_reagents Check Reagents: - Anhydrous? - Purity/Age? start->check_reagents side_products Significant Side Products? start->side_products optimize_conditions Optimize Conditions: - Increase Temperature/Time - Ensure Efficient Byproduct Removal check_conditions->optimize_conditions use_fresh_reagents Use Fresh/Pure, Anhydrous Reagents check_reagents->use_fresh_reagents purification_issue Purification Issues side_products->purification_issue No optimize_stoichiometry Optimize Stoichiometry & Temperature Control side_products->optimize_stoichiometry Yes chromatography Consider Column Chromatography purification_issue->chromatography

Caption: Decision tree for troubleshooting low yield in the enamine synthesis.

Common side products in the synthesis of 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(Dimethylaminomethylene)cyclohexanone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the reaction of cyclohexanone with an amide acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Cyclohexanone or DMF-DMA may be old or degraded. 2. Insufficient Reaction Temperature: The reaction may not have been heated sufficiently to drive the condensation. 3. Presence of Water: Moisture in the reactants or solvent can hydrolyze the DMF-DMA and the enamine product.1. Use freshly distilled cyclohexanone and a new bottle of DMF-DMA. 2. Ensure the reaction is heated to reflux, typically in a high-boiling solvent like toluene or xylene. 3. Use anhydrous solvents and dry glassware. Consider adding a dehydrating agent like molecular sieves.
Presence of a Significant Amount of a Higher Molecular Weight Impurity Self-Condensation of Cyclohexanone: The most common side reaction is the aldol condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexan-1-one.1. Use a slight excess of DMF-DMA to ensure complete conversion of cyclohexanone. 2. Optimize reaction time; prolonged heating can favor side reactions. 3. Purify the crude product via vacuum distillation or column chromatography.
Product Decomposes During Workup or Purification Hydrolysis of the Enamine: Enamines are sensitive to acid and water, which can lead to hydrolysis back to the starting ketone.1. Ensure all workup steps are performed under anhydrous and neutral or slightly basic conditions. 2. Avoid using acidic quenching agents. A mild basic wash (e.g., saturated sodium bicarbonate solution) may be beneficial. 3. Use non-protic solvents for extraction and chromatography.
Formation of a Disubstituted Side Product Reaction at the 6-position: Under certain conditions, a second dimethylaminomethylene group can be introduced at the C6 position of the cyclohexanone ring.1. Use a 1:1 molar ratio of cyclohexanone to DMF-DMA. 2. Carefully control the reaction temperature and time to favor monosubstitution.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most prevalent side product is the aldol condensation product of cyclohexanone, which is 2-(1-cyclohexenyl)cyclohexan-1-one. This occurs when two molecules of cyclohexanone react with each other under the reaction conditions.

Q2: How can I minimize the formation of the aldol condensation side product?

A2: To minimize the self-condensation of cyclohexanone, it is recommended to use a slight excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to ensure the cyclohexanone is consumed in the desired reaction. Additionally, optimizing the reaction time and temperature can help favor the formation of the enamine over the aldol adduct.

Q3: My product seems to be reverting to cyclohexanone during purification. What is happening and how can I prevent it?

A3: This is likely due to the hydrolysis of the enamine product. Enamines are susceptible to hydrolysis back to their parent ketone and secondary amine in the presence of water or acid. To prevent this, ensure all your solvents and glassware are anhydrous. During workup, avoid acidic conditions and consider using a mild base wash. For purification by chromatography, use a non-protic solvent system.

Q4: Is it possible to get disubstitution on the cyclohexanone ring?

A4: While less common than the aldol condensation product, the formation of a disubstituted product, 2,6-bis(dimethylaminomethylene)cyclohexanone, is possible, especially if a large excess of DMF-DMA is used or under prolonged reaction times. Using a stoichiometric amount of the reagents can help to avoid this.

Q5: What is a typical experimental procedure for this synthesis?

A5: A general procedure involves reacting cyclohexanone with a slight molar excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a high-boiling inert solvent such as toluene or xylene. The mixture is heated to reflux to drive the condensation reaction, which releases methanol. The progress of the reaction can be monitored by techniques like TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography. For a detailed, analogous procedure, researchers can refer to the synthesis of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, where the dione is reacted with DMF-DMA in refluxing xylene[1].

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Cyclohexanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene (or xylene)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq).

  • Add anhydrous toluene (or xylene) to dissolve the cyclohexanone.

  • Add N,N-dimethylformamide dimethyl acetal (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours). The reaction progress can be monitored by TLC or GC-MS to observe the consumption of cyclohexanone.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield this compound as a pale yellow oil. Alternatively, purification can be achieved by column chromatography on silica gel using a non-protic eluent system (e.g., hexane/ethyl acetate).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Cyclohexanone Cyclohexanone ReactionVessel Reaction at Reflux (Toluene/Xylene) Cyclohexanone->ReactionVessel DMFDMA DMF-DMA DMFDMA->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Purification Purification (Vacuum Distillation or Column Chromatography) SolventRemoval->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Side_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction A Cyclohexanone C This compound A->C D Cyclohexanone (2 eq.) B DMF-DMA B->C E Aldol Condensation Product D->E

Caption: Main reaction versus the primary side reaction in the synthesis.

References

Technical Support Center: Purification of 2-(Dimethylaminomethylene)cyclohexanone by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Dimethylaminomethylene)cyclohexanone by chromatography. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and similar enamine compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel chromatography?

A1: The primary challenge is the compound's instability on standard silica gel. As an enamine, this compound is susceptible to hydrolysis back to the starting materials, cyclohexanone and dimethylamine, when exposed to the acidic surface of silica gel. This degradation leads to low recovery and impure fractions. Additionally, the basic nature of the dimethylamino group can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in significant peak tailing and poor separation.

Q2: How can I prevent the degradation of my compound on the silica gel column?

A2: To minimize hydrolysis, it is crucial to neutralize the acidic silica gel. This can be achieved by incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the eluent. A common starting point is to add 0.5-2% (v/v) of triethylamine to your solvent system. Alternatively, you can pre-treat the silica gel by flushing the packed column with a solvent mixture containing triethylamine before loading your sample.

Q3: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A3: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, with the addition of a small percentage of triethylamine. A typical starting ratio would be in the range of 4:1 to 1:1 hexane:ethyl acetate with 1% triethylamine. The optimal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on the TLC plate.

Q4: My compound is streaking badly on the TLC plate, even with triethylamine. What can I do?

A4: Severe streaking, even in the presence of triethylamine, can indicate a few issues. You might need to increase the concentration of triethylamine in your eluent (up to 5%). If that doesn't resolve the issue, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds as it is less acidic. You can perform a comparative TLC analysis on silica and alumina plates to see which provides better separation and less streaking.

Q5: What are some alternative purification methods if column chromatography on silica or alumina is not effective?

A5: If conventional column chromatography fails to provide the desired purity, you can consider the following alternatives:

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a quick and effective method.

  • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase. This can be particularly useful for polar amines.

  • Distillation: If the compound is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable purification method.

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of the product from the column. 1. Hydrolysis on the column: The acidic nature of the silica gel is likely degrading the enamine. 2. Compound is too polar and is not eluting: The chosen solvent system may not be polar enough.1. Add 1-2% triethylamine to your eluent to neutralize the silica gel. Consider using neutral or basic alumina as the stationary phase. 2. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate). If the compound is very polar, consider a more polar solvent like methanol in your eluent system (e.g., dichloromethane/methanol with triethylamine).
Significant peak tailing in the collected fractions. 1. Strong interaction with acidic silanol groups: The basic nitrogen atom is interacting strongly with the stationary phase. 2. Column overload: Too much sample has been loaded onto the column.1. Increase the concentration of triethylamine in the eluent (up to 5%). Switch to a less acidic stationary phase like neutral or basic alumina. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w).
The product is co-eluting with an impurity. 1. Inadequate separation: The chosen solvent system does not provide sufficient resolution between the product and the impurity. 2. Impurity is a degradation product: The impurity may be forming on the column due to hydrolysis.1. Optimize the solvent system using TLC. Try different solvent combinations or a shallower gradient during elution. 2. Ensure the silica gel is properly neutralized with triethylamine. A faster elution may also help to minimize the contact time with the stationary phase.
The compound runs at the solvent front on the TLC plate. 1. Eluent is too polar: The solvent system has too high an eluting strength.1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
The compound does not move from the baseline on the TLC plate. 1. Eluent is not polar enough: The solvent system has too low an eluting strength.1. Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate). If necessary, add a stronger polar solvent like methanol.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from cyclohexanone and dimethylformamide dimethyl acetal (DMF-DMA).

Materials:

  • Cyclohexanone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for removal of methanol)

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1.0 equivalent) and dimethylformamide dimethyl acetal (1.1-1.5 equivalents).

  • Add a suitable solvent such as toluene. The use of a solvent is optional, and the reaction can sometimes be run neat.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

  • If a Dean-Stark trap is used, methanol, a byproduct of the reaction, can be removed to drive the equilibrium towards the product.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a solvent system of hexane:ethyl acetate with 1% triethylamine. Start with a ratio of 4:1 and adjust as necessary to achieve an Rf value of 0.2-0.3 for the product spot.

  • Column Preparation:

    • Pack a chromatography column with silica gel using a slurry method with the chosen non-polar solvent (e.g., hexane).

    • Equilibrate the column by passing several column volumes of the initial eluent (e.g., 95:5 hexane:ethyl acetate with 1% TEA) through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with the initial solvent system determined from the TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the solvent system (e.g., increasing the percentage of ethyl acetate).

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Section 4: Data Presentation

Table 1: Typical TLC Conditions for this compound

Solvent System (v/v/v) Approximate Rf Notes
Hexane:Ethyl Acetate:Triethylamine (80:20:1)0.3 - 0.4Good starting point for initial analysis.
Hexane:Ethyl Acetate:Triethylamine (70:30:1)0.4 - 0.5For slightly faster elution.
Dichloromethane:Methanol:Triethylamine (98:2:1)0.2 - 0.3Useful for more polar impurities.

Note: Rf values are approximate and can vary based on the specific batch of TLC plates, temperature, and chamber saturation.

Section 5: Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification synthesis Reaction of Cyclohexanone with DMF-DMA workup Solvent Removal synthesis->workup Crude Product tlc TLC Analysis (Hex/EtOAc/TEA) workup->tlc Crude Sample column_prep Column Packing (Silica Gel + TEA) tlc->column_prep sample_load Sample Loading (Dry or Wet) column_prep->sample_load elution Gradient Elution sample_load->elution fraction_collection Fraction Collection elution->fraction_collection tlc_fractions TLC of Fractions fraction_collection->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions final_product Solvent Evaporation combine_fractions->final_product analysis Purity Analysis (NMR, GC-MS) final_product->analysis Purified Product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Purification start Poor Purification Results (Low Yield, Impure Product) check_hydrolysis Check for Hydrolysis (TLC shows starting material) start->check_hydrolysis add_tea Add/Increase Triethylamine in Eluent (1-5%) check_hydrolysis->add_tea Yes check_tailing Severe Peak Tailing? check_hydrolysis->check_tailing No use_alumina Switch to Alumina Stationary Phase add_tea->use_alumina Still an issue end Improved Purification add_tea->end Resolved use_alumina->end check_tailing->add_tea Yes optimize_solvent Optimize Solvent System (TLC analysis) check_tailing->optimize_solvent No check_loading Check Column Loading optimize_solvent->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Overloaded dry_load Use Dry Loading Technique check_loading->dry_load Uneven loading reduce_load->end dry_load->end

Caption: Decision tree for troubleshooting common issues in the chromatography of this compound.

Preventing polymerization of 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Dimethylaminomethylene)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of this compound during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered with the stability of this compound.

Issue Possible Cause Recommended Solution
Product discoloration (yellowing or browning) Onset of polymerization or degradation.Immediately test for purity. If polymerization has occurred, the product may not be suitable for use. For future prevention, store under an inert atmosphere (nitrogen or argon) at the recommended temperature and add a stabilizer.
Increased viscosity or solidification of the liquid Advanced polymerization.The product is likely unusable. Review storage conditions and inhibitor concentrations for remaining stock.
Inconsistent experimental results Partial polymerization of the starting material.Filter the compound before use. For critical applications, re-purify a small amount and test its efficacy. Implement stricter storage and handling protocols.
Precipitate formation in solution Polymer insolubility in the chosen solvent.Centrifuge or filter the solution to remove the polymer. The remaining monomer solution may be usable, but its concentration should be re-determined.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: this compound contains both an enamine and an α,β-unsaturated ketone functionality, making it susceptible to polymerization through multiple mechanisms, including free-radical, cationic, and anionic pathways. The presence of impurities, exposure to heat, light, or air (oxygen) can initiate these polymerization processes.

Q2: How can I prevent the polymerization of this compound during storage?

A2: To ensure the stability of this compound, it is crucial to store it under controlled conditions. This includes maintaining a low temperature, excluding light and oxygen, and using appropriate chemical inhibitors.

Q3: What are the recommended storage conditions?

A3: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and protected from light.[1]

Q4: Which chemical inhibitors are most effective at preventing polymerization?

A4: A combination of free-radical inhibitors and antioxidants is recommended. Common and effective choices include hydroquinone and butylated hydroxytoluene (BHT). These compounds work by scavenging free radicals that can initiate polymerization.[2][3]

Q5: What are the recommended concentrations for these inhibitors?

A5: The optimal concentration of inhibitors can depend on the specific storage conditions and the expected shelf life. A general starting point is provided in the table below. It is recommended to perform stability studies to determine the ideal concentration for your specific application.

Inhibitor Recommended Concentration (ppm) Primary Function
Hydroquinone 100 - 500Free-radical scavenger
Butylated Hydroxytoluene (BHT) 200 - 1000Free-radical scavenger

Q6: Can I use a combination of inhibitors?

A6: Yes, using a combination of inhibitors, such as hydroquinone and BHT, can provide synergistic effects and offer broader protection against different polymerization pathways.

Q7: How does temperature affect the stability of this compound?

A7: Higher temperatures significantly accelerate the rate of polymerization. Therefore, it is critical to maintain the recommended storage temperature of 2-8°C.

Q8: What is the expected shelf life of this compound?

A8: When stored under the recommended conditions with appropriate inhibitors, the compound is expected to be stable for at least 12 months. However, it is good practice to re-test the material after long-term storage, especially before use in sensitive applications.

Q9: How can I monitor the purity and detect polymerization of this compound?

A9: Several analytical techniques can be used to assess the purity and detect the presence of polymers. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of the monomer and detect the appearance of new signals corresponding to the polymer.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the monomer from any polymeric impurities and quantify its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity of the monomer and detect volatile degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the vibrational bands associated with the enamine and α,β-unsaturated ketone functional groups, which can indicate polymerization.

Experimental Protocols

Protocol for Inhibitor Addition

Objective: To add chemical inhibitors to this compound for stabilization.

Materials:

  • This compound

  • Hydroquinone

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Nitrogen or Argon)

  • Glass storage vial with a PTFE-lined cap

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Calculate the required amount of hydroquinone and/or BHT to achieve the desired concentration (e.g., 200 ppm of hydroquinone and 500 ppm of BHT).

  • Add the calculated amount of inhibitor(s) to the vial.

  • Blanket the vial with an inert gas (nitrogen or argon).

  • Seal the vial tightly with a PTFE-lined cap.

  • Gently stir the mixture on a magnetic stirrer until the inhibitor(s) are fully dissolved. Avoid vigorous stirring that could introduce air.

  • Store the stabilized compound at 2-8°C, protected from light.

Protocol for Monitoring Polymerization by HPLC

Objective: To quantify the purity of this compound and detect the presence of polymers using HPLC.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Sample of this compound (with and without inhibitors)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 60:40 acetonitrile:water, with the option to add 0.1% formic acid to both solvents to improve peak shape.

  • Standard Preparation: Prepare a stock solution of freshly purified this compound of a known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a known concentration in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength (e.g., 280 nm, to be optimized based on the UV spectrum of the compound).

    • Inject the standards and the sample onto the HPLC system.

    • Run the analysis using a suitable gradient program to ensure separation of the monomer from any potential polymer peaks (which would likely elute earlier or as a broad, unresolved peak).

  • Data Analysis:

    • Construct a calibration curve from the peak areas of the standards.

    • Determine the concentration of the monomer in the sample by comparing its peak area to the calibration curve.

    • Calculate the purity of the sample.

    • Examine the chromatogram for the presence of any additional peaks that could indicate polymerization or degradation products.

Visualizations

Logical Workflow for Handling and Storage

Workflow for Preventing Polymerization cluster_storage Storage cluster_handling Handling storage_conditions Store at 2-8°C Inert Atmosphere (N2/Ar) Protect from Light monitor_purity Monitor Purity (e.g., HPLC, NMR) storage_conditions->monitor_purity add_inhibitors Add Inhibitors (e.g., Hydroquinone, BHT) add_inhibitors->storage_conditions use_in_experiment Use in Experiment monitor_purity->use_in_experiment Purity OK troubleshoot Troubleshoot (See Guide) monitor_purity->troubleshoot Polymerization Detected receive_compound Receive This compound receive_compound->add_inhibitors Potential Polymerization Pathways cluster_pathways Initiation monomer This compound (Monomer) free_radical Free Radical (Heat, Light, Peroxides) monomer->free_radical cationic Cationic (Acids, Lewis Acids) monomer->cationic anionic Anionic (Bases, Nucleophiles) monomer->anionic polymer Polymer free_radical->polymer cationic->polymer anionic->polymer

References

Troubleshooting guide for reactions with 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, this technical support center provides troubleshooting guidance and frequently asked questions for reactions involving 2-(Dimethylaminomethylene)cyclohexanone and its closely related precursor, 2-((Dimethylamino)methyl)cyclohexanone. The information is designed to assist in optimizing experimental outcomes and addressing common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the precursor, 2-((Dimethylamino)methyl)cyclohexanone?

The primary and most widely used method for preparing 2-((Dimethylamino)methyl)cyclohexanone is the Mannich reaction.[1] This is a three-component condensation reaction involving cyclohexanone, formaldehyde, and dimethylamine, typically in the form of its hydrochloride salt.[1][2]

Q2: My Mannich reaction for the synthesis of 2-((Dimethylamino)methyl)cyclohexanone hydrochloride resulted in a low yield. What are the potential causes and solutions?

Several factors can contribute to low yields in the Mannich reaction. Based on established protocols, here are some key areas to troubleshoot:

  • Reaction Conditions: Ensure the reaction is heated under reflux for a sufficient amount of time, typically around 4 hours, to drive the reaction to completion.[3]

  • Purity of Reactants: The purity of cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride is crucial. Impurities can lead to side reactions and reduce the yield of the desired product.

  • Isolation and Purification: Proper isolation and purification of the product are critical. After the reaction, the solvent should be evaporated, and the crude product should be recrystallized. A common procedure involves dissolving the residue in hot ethanol and then adding acetone to induce crystallization.[3] For enhanced purity, a second recrystallization step can be performed.[3]

  • Removal of Impurities from the Mannich Base: For subsequent reactions like the Grignard reaction, it is highly recommended to purify the Mannich base hydrochloride. Vacuum distillation is an effective method to remove impurities such as water, acetic acid, and unreacted cyclohexanone.[2][4]

Q3: I am observing the formation of diastereomeric mixtures in my reaction with 2-((Dimethylamino)methyl)cyclohexanone. How can I control the stereoselectivity?

The reaction of 2-((Dimethylamino)methyl)cyclohexanone with organometallic reagents, such as Grignard reagents, is known to produce a mixture of diastereomers (cis and trans isomers).[1] The stereoselectivity is a critical factor, especially in the synthesis of pharmaceuticals like Tramadol, where the cis isomer is significantly more potent.[1]

To improve the diastereomeric ratio, consider the following:

  • Reaction Temperature: The addition of the Grignard reagent to the Mannich base should be performed at a low temperature. Maintaining the reaction temperature below 20°C with cooling is recommended.[4]

  • Selective Precipitation: A method to isolate the desired (RR,SS) isomer (cis) involves selective precipitation. By adding an aqueous solution of hydrobromic acid (HBr) to the reaction mixture, the (RR,SS) hydrobromide isomer can be selectively precipitated while the (RS,SR) isomer (trans) remains in solution.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low Yield in Mannich Reaction Incomplete reaction.Ensure the reaction is heated under reflux for at least 4 hours.[3]
Impure reactants.Use high-purity cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride.
Inefficient product isolation.After evaporating the solvent, dissolve the crude product in a minimal amount of hot ethanol and recrystallize by adding acetone. Allow for complete crystallization at a low temperature.[3]
Impure Mannich Base for Subsequent Reactions Presence of water, acetic acid, or unreacted cyclohexanone.Isolate the Mannich base hydrochloride and purify it by vacuum distillation before proceeding to the next step.[2][4]
Formation of Undesired Diastereomers in Grignard Reaction Reaction temperature is too high.Add the Mannich base solution dropwise to the Grignard reagent while maintaining the reaction temperature below 20°C using an ice bath.[4]
Difficulty in separating diastereomers.After the Grignard reaction, use selective precipitation with hydrobromic acid to isolate the desired cis isomer as the hydrobromide salt.[4]
Side Reactions Self-condensation of cyclohexanone.The Mannich reaction conditions are generally optimized to favor the desired product. However, ensuring the dropwise addition of reactants and maintaining temperature control can minimize side reactions.[5]

Experimental Protocols

Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride via Mannich Reaction[3]

Materials:

  • Cyclohexanone: 9.82 g (10.3 mL, 100 mmol)

  • Paraformaldehyde: 3.60 g (120 mmol)

  • Dimethylammonium chloride: 8.16 g (100 mmol)

  • Concentrated Hydrochloric Acid: 0.4 mL

  • Ethanol: 64 mL

  • Acetone: 180 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and 4 mL of ethanol.

  • Add 0.4 mL of concentrated hydrochloric acid to the mixture.

  • Heat the mixture under reflux with stirring for 4 hours.

  • Filter the hot solution into a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator.

  • Dissolve the resulting residue in 20 mL of hot ethanol.

  • At room temperature, add 70 mL of acetone to the solution to induce crystallization.

  • For complete crystallization, store the solution overnight in a freezer.

  • Collect the crystallized product by suction filtration using a Büchner funnel.

  • Dry the crude product in a desiccator over silica gel.

  • For further purification, dissolve the crude product in approximately 40 mL of hot ethanol and add 110 mL of acetone at room temperature.

  • Allow the crystallization to complete in a freezer.

  • Collect the purified product by suction filtration and dry it in a desiccator.

Expected Yield: Approximately 14.7 g (77%).

Grignard Reaction with 2-((Dimethylamino)methyl)cyclohexanone[4]

Materials:

  • 2-((Dimethylamino)methyl)cyclohexanone (free base, purified)

  • 3-Bromoanisole

  • Magnesium turnings

  • Dry Tetrahydrofuran (THF)

  • Toluene

  • Concentrated Ammonium Chloride solution

Procedure:

  • Prepare the Grignard reagent by adding 3-bromoanisole to magnesium turnings in dry THF in a reaction vessel. Initiate the reaction and then add the remaining 3-bromoanisole at a rate that maintains a temperature of about 55-65°C with cooling. Heat at reflux until the magnesium is completely consumed.

  • Cool the Grignard reagent mixture to below 20°C.

  • Dissolve the purified 2-((Dimethylamino)methyl)cyclohexanone free base in toluene.

  • Add the toluene solution of the Mannich base dropwise to the cooled Grignard reagent, ensuring the temperature of the reaction mixture remains below 20°C with cooling.

  • Stir the reaction mixture at room temperature for about two hours.

  • Quench the reaction by the dropwise addition of a concentrated ammonium chloride solution, using an ice bath to keep the temperature below 25°C.

  • Separate the organic and aqueous layers.

  • The product is in the organic (toluene) layer and can be further purified.

Visualizations

experimental_workflow start Start reactants Cyclohexanone, Formaldehyde, Dimethylamine HCl start->reactants mannich_reaction Mannich Reaction (Reflux, 4h) reactants->mannich_reaction isolation Isolation & Recrystallization mannich_reaction->isolation mannich_product 2-((Dimethylamino)methyl) cyclohexanone HCl isolation->mannich_product purification Vacuum Distillation (Optional, for high purity) mannich_product->purification free_base Conversion to Free Base (e.g., with NaOH) mannich_product->free_base Direct to free base purification->free_base grignard_reaction Grignard Reaction (<20°C) free_base->grignard_reaction grignard_reagent Grignard Reagent (e.g., 3-methoxyphenyl magnesium bromide) grignard_reagent->grignard_reaction final_product Diastereomeric Mixture of Product grignard_reaction->final_product end End final_product->end

Caption: Workflow for the synthesis of 2-((Dimethylamino)methyl)cyclohexanone and its subsequent Grignard reaction.

diastereomer_formation reactants 2-((Dimethylamino)methyl)cyclohexanone + Grignard Reagent transition_state Nucleophilic Attack on Carbonyl reactants->transition_state cis_isomer Cis-Diastereomer (e.g., (RR,SS) isomer) transition_state->cis_isomer Attack from less hindered face trans_isomer Trans-Diastereomer (e.g., (RS,SR) isomer) transition_state->trans_isomer Attack from more hindered face separation Selective Precipitation with HBr cis_isomer->separation trans_isomer->separation desired_product Precipitated Cis-Isomer (Desired Product) separation->desired_product Precipitates soluble_isomer Soluble Trans-Isomer separation->soluble_isomer Remains in solution

Caption: Formation and separation of diastereomers in the Grignard reaction.

References

Improving regioselectivity in reactions of 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center for improving regioselectivity in reactions of 2-(Dimethylaminomethylene)cyclohexanone.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in regioselectivity during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound, an enaminone, possesses multiple reactive sites due to its electronic structure. The key sites involved in determining regioselectivity are:

  • The β-Carbon (C2): This carbon of the enamine double bond is electron-rich and acts as a soft nucleophilic center, making it susceptible to attack by soft electrophiles in reactions like C-alkylation and Michael additions.[1]

  • The Carbonyl Carbon: This is an electrophilic site, prone to attack by nucleophiles.

  • The Carbonyl Oxygen: As a hard nucleophilic center, it can be targeted by hard electrophiles (e.g., silyl halides).

  • The Nitrogen Atom: The lone pair on the nitrogen can also exhibit nucleophilicity, leading to N-alkylation, though this is often less favorable than reaction at the β-carbon.

Reactive_Sites Figure 1. Key Reactive Sites cluster_electrophiles Reaction with Electrophiles (E+) cluster_nucleophiles Reaction with Nucleophiles (Nu-) mol CO_attack Carbonyl Addition mol:e->CO_attack:w Electrophile C_attack C-Alkylation (Soft E+) C_attack:e->mol:w Soft Nucleophile O_attack O-Alkylation (Hard E+) O_attack:e->mol:n Hard Nucleophile N_attack N-Alkylation

Figure 1. Key Reactive Sites of this compound.

Q2: What are the most common applications of this compound in synthesis?

A2: this compound is a highly versatile building block, primarily used in the synthesis of various heterocyclic systems.[2] Its ability to react with both electrophiles and nucleophiles makes it an ideal precursor for constructing rings. Common applications include the synthesis of pyrimidines, pyrazoles, pyridines, and other fused heterocyclic structures that are of interest in medicinal chemistry.[1][3][4]

Q3: What general factors influence regioselectivity in its reactions?

A3: Several experimental parameters can be adjusted to steer the reaction towards the desired regioisomer. These include:

  • Solvent Polarity: The choice of solvent can influence the reactivity of both the enaminone and the reacting partner, potentially favoring one reaction pathway over another.[5]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of a reaction. Isomer ratios can often be changed by running the reaction at a different temperature.[6]

  • Nature of the Electrophile/Nucleophile: The "hardness" or "softness" of a reagent (HSAB theory) is critical. Hard electrophiles tend to react at the hard carbonyl oxygen, while soft electrophiles prefer the soft β-carbon.

  • Catalysts and Additives: The use of acids, bases, or metal catalysts can dramatically alter the regiochemical outcome of a reaction.

Troubleshooting Guide

Problem 1: My reaction with a dinucleophile (e.g., benzamidine) produces a mixture of regioisomers. How can I improve selectivity for a single pyrimidine product?

This is a common issue when forming heterocyclic rings where the cyclization can occur in different ways.

Possible Cause & Solution Workflow:

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Regioselectivity start Start: Mixture of Regioisomers Observed check_conditions Identify Key Reaction Parameters: - Solvent - Temperature - Base/Catalyst start->check_conditions change_solvent Modify Solvent Polarity (e.g., Toluene vs. Ethanol) check_conditions->change_solvent Step 1 change_temp Vary Reaction Temperature (e.g., Reflux vs. Room Temp) check_conditions->change_temp Step 2 change_base Screen Different Bases (e.g., NaOEt vs. K2CO3) check_conditions->change_base Step 3 analyze1 Run Small-Scale Test & Analyze change_solvent->analyze1 analyze2 Run Small-Scale Test & Analyze change_temp->analyze2 analyze3 Run Small-Scale Test & Analyze change_base->analyze3 success Success: Improved Regioselectivity analyze1->success Improved fail No Improvement: Re-evaluate Mechanism analyze1->fail Not Improved analyze2->success Improved analyze2->fail Not Improved analyze3->success Improved analyze3->fail Not Improved

Figure 2. Troubleshooting Workflow for Regioselectivity.

Detailed Explanation:

The reaction of 2-(dimethylaminomethylene)diones with N-C-N dinucleophiles like guanidine or amidines can proceed via two main pathways, leading to different regioisomers.[3] To favor one, systematically vary the conditions. Non-polar aprotic solvents (like toluene or xylene) may favor a different pathway than polar protic solvents (like ethanol). Lowering the temperature might favor the kinetically controlled product, while heating could favor the thermodynamically more stable product.

Problem 2: I am attempting a C-alkylation at the β-carbon but am getting significant N- or O-alkylation instead.

Possible Cause:

This issue is governed by the Hard and Soft Acids and Bases (HSAB) principle. You are likely using an electrophile that is too "hard."

  • Hard Electrophiles (e.g., R-COCl, (R₃Si)Cl) have a high positive charge density and prefer to react with hard nucleophilic sites like the carbonyl oxygen (O-acylation/silylation).

  • Soft Electrophiles (e.g., CH₃I, Allyl-Br) have a more diffuse positive charge and prefer to react with the soft nucleophilic β-carbon (C-alkylation).

Solutions:

  • Change the Electrophile: If possible, switch to a softer alkylating agent. For example, use an alkyl iodide instead of a chloride or tosylate.

  • Modify the Solvent: Use a less polar solvent. Polar solvents can stabilize charged intermediates that may favor O-alkylation.

  • Use a Different Base (for enolate formation): While this compound is already an enamine, if you are deprotonating to form a more reactive species, the choice of counter-ion (e.g., Li⁺ vs. Na⁺) can influence the site of alkylation.

Problem 3: The reaction is low-yielding and produces a complex mixture.

Possible Cause:

Enaminones can be sensitive to hydrolysis. The presence of water, especially under acidic conditions, can lead to the decomposition of the starting material back to cyclohexanone and dimethylformamide derivatives.[7]

Solutions:

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control pH: If your reaction requires an acid or base, add it carefully and control the amount. A strong acidic workup might degrade your product.

  • Temperature Control: Overheating can sometimes lead to decomposition or polymerization. Try running the reaction at a lower temperature for a longer period.

Data Presentation: Influence of Parameters on Regioselectivity

The following table summarizes expected outcomes based on general principles of enaminone reactivity. "Product A" refers to the desired C-alkylation product, while "Product B" refers to O- or N-alkylation side products.

Parameter Condition Electrophile Type Expected Major Product Rationale
Electrophile Methyl Iodide (CH₃I)SoftProduct A (C-Alkylation)Soft-soft interaction with β-carbon.
Benzoyl ChlorideHardProduct B (O-Acylation)Hard-hard interaction with carbonyl oxygen.
Trimethylsilyl ChlorideHardProduct B (O-Silylation)Hard-hard interaction with carbonyl oxygen.
Solvent Toluene (Non-polar)Soft (e.g., Allyl Bromide)Product A (C-Alkylation)Favors attack by the neutral enaminone.
Ethanol (Polar, Protic)Soft (e.g., Allyl Bromide)Increased Product BMay promote enolate character, increasing O-alkylation.
Temperature Low Temperature (0 °C)AmbiguousKinetic ProductFavors the pathway with the lowest activation energy.
High Temperature (Reflux)AmbiguousThermodynamic ProductFavors the most stable product isomer.

Experimental Protocols

Protocol: Synthesis of a 2-Phenyl-4-methyl-5,6,7,8-tetrahydropyrimidine Derivative

This protocol is a generalized method based on the reaction of enaminones with amidines to produce pyrimidines.[3]

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add benzamidine hydrochloride (1.1 equivalents) and anhydrous ethanol.

    • Stir the mixture and add sodium ethoxide (1.1 equivalents) portion-wise. Stir for 20 minutes at room temperature to form the free base.

    • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrimidine derivative.

Logical Diagram for Pyrimidine Synthesis:

Pyrimidine_Synthesis Figure 3. Logical Flow for Pyrimidine Synthesis start Start: Enaminone + Amidine step1 Initial Nucleophilic Attack (Amidine on Enaminone) start->step1 pathway_choice Two Possible Attack Sites: - Carbonyl Carbon - β-Carbon (Michael Add.) step1->pathway_choice step2a Pathway A: Intermediate A' pathway_choice->step2a Path A step2b Pathway B: Intermediate B' pathway_choice->step2b Path B step3a Cyclization & Elimination of Dimethylamine step2a->step3a step3b Cyclization & Elimination of Dimethylamine step2b->step3b product_a Regioisomer A step3a->product_a product_b Regioisomer B step3b->product_b

Figure 3. Logical Flow for Pyrimidine Synthesis.

References

Removal of dimethylamine byproducts from 2-(Dimethylaminomethylene)cyclohexanone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dimethylaminomethylene)cyclohexanone and similar enamines. The focus is on the effective removal of dimethylamine byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The primary byproduct of concern is unreacted dimethylamine. Depending on the reaction conditions, other potential impurities can include starting materials like cyclohexanone, and in some cases, products from side reactions such as aldol condensation.

Q2: Why is the removal of residual dimethylamine important?

A2: Residual dimethylamine can interfere with subsequent reaction steps, affect the crystallization of the desired product, and compromise the purity and stability of the final compound. For pharmaceutical applications, removal of all process-related impurities to acceptable levels is a critical regulatory requirement.

Q3: What are the most common methods for removing dimethylamine byproducts?

A3: The most common methods for removing dimethylamine, a basic impurity, involve converting it into a water-soluble salt followed by aqueous extraction. The two primary techniques are:

  • Acidic Aqueous Wash: This involves washing the organic reaction mixture with a dilute aqueous acid solution (e.g., HCl, H₂SO₄). The acid protonates the dimethylamine to form dimethylamine hydrochloride, which is highly soluble in water and is thus extracted from the organic phase.[1]

  • Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate is another effective method. Dimethylamine, being a ligand, forms a water-soluble coordination complex with the copper ions, which is then partitioned into the aqueous layer.[1]

  • Crystallization: After a preliminary purification by extraction, crystallization can be an effective final step to achieve high purity of the enamine product.

Q4: How can I monitor the efficiency of dimethylamine removal?

A4: The removal of dimethylamine can be monitored using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying volatile amines like dimethylamine in the reaction mixture.[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of dimethylamine. The disappearance of the characteristic signals for dimethylamine indicates its removal.

Troubleshooting Guides

Issue 1: Residual Dimethylamine Detected After Aqueous Wash

Possible Cause 1: Incomplete Acid-Base Reaction

  • Solution: Ensure a sufficient molar excess of acid is used in the aqueous wash to fully protonate the dimethylamine. The pH of the aqueous layer after extraction should be acidic.

Possible Cause 2: Insufficient Mixing or Number of Washes

  • Solution: Increase the vigor of mixing during the extraction to ensure efficient mass transfer between the organic and aqueous phases. Perform multiple sequential washes with fresh aqueous acid solution until no more dimethylamine is detected in the organic layer by a sensitive analytical method like GC-MS.

Issue 2: Product Loss During Acidic Wash

Possible Cause: Product Instability in Acidic Conditions

  • Solution: this compound, being an enamine, is susceptible to hydrolysis back to cyclohexanone and dimethylamine under strongly acidic conditions.[6] If product loss is observed, consider using a milder acidic wash (e.g., dilute acetic acid) or switch to the copper sulfate wash method, which is performed under neutral conditions.

Issue 3: Emulsion Formation During Extraction

Possible Cause: High Concentration of Reactants or Byproducts

  • Solution: Dilute the reaction mixture with more organic solvent before the aqueous wash. Adding a saturated solution of sodium chloride (brine) can also help to break up emulsions by increasing the ionic strength of the aqueous phase.

Data Presentation: Comparison of Purification Methods

The following tables provide a summary of the expected efficiency of different purification methods for the removal of dimethylamine. The data is a synthesis of typical results found in the literature and practical laboratory experience.

Table 1: Efficiency of Aqueous Wash Methods for Dimethylamine Removal

Wash MethodReagent ConcentrationNumber of WashesTypical Removal Efficiency (%)Notes
Acidic Wash1 M HCl (aq)3> 98%Highly effective, but may cause hydrolysis of the enamine product.
Acidic Wash5% Acetic Acid (aq)390 - 95%Milder alternative to strong acids, reduces risk of hydrolysis.
Copper Sulfate Wash10% CuSO₄ (aq)3> 99%Excellent for acid-sensitive products. The aqueous layer turns deep blue/purple in the presence of the amine complex.[1]

Table 2: Purity and Yield from Recrystallization of an Enamine Salt

SolventSolid-to-Liquid Ratio (w/w)Crystallization Temperature (°C)Purity of Final Product (%)Yield (%)
80% Methanol1:31099.486
75% Methanol1:3597.692
80% Methanol1:13098.989

Data adapted from a patent for the recrystallization of a related enamine salt, demonstrating the effectiveness of methanol as a crystallization solvent.[7]

Experimental Protocols

Protocol 1: Acidic Aqueous Wash for Dimethylamine Removal
  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent in which the product is soluble but dimethylamine hydrochloride is not (e.g., diethyl ether, ethyl acetate).

  • First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the wash with fresh 1 M HCl two more times.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Copper Sulfate Wash for Dimethylamine Removal
  • Reaction Quenching and Solvent Addition: Follow steps 1 and 2 from the Acidic Aqueous Wash protocol.

  • First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 10% aqueous copper (II) sulfate solution.

  • Extraction: Shake the funnel vigorously. The aqueous layer will turn a deep blue or purple color as it complexes with the dimethylamine.

  • Phase Separation: Allow the layers to separate and drain the colored aqueous layer.

  • Repeat Washes: Continue washing with fresh portions of the copper sulfate solution until the aqueous layer no longer shows a significant color change.

  • Final Wash and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure.

Protocol 3: Recrystallization of the Enamine Product
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent system. For many enamines, methanol or ethanol can be effective.[7]

  • Dissolution: Dissolve the crude product obtained from the extraction workup in a minimum amount of hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_analysis Analysis reaction This compound Synthesis quench Reaction Quench & Solvent Addition reaction->quench extraction Aqueous Extraction (Acidic or CuSO4 Wash) quench->extraction drying Drying of Organic Layer extraction->drying solvent_removal Solvent Removal drying->solvent_removal crystallization Crystallization solvent_removal->crystallization analysis Purity Analysis (GC-MS, NMR) crystallization->analysis

Caption: General experimental workflow for the purification of this compound.

decision_tree start Residual Dimethylamine Detected? check_hydrolysis Product Susceptible to Hydrolysis? start->check_hydrolysis acid_wash Perform Acidic Aqueous Wash increase_washes Increase Number/ Vigor of Washes acid_wash->increase_washes cuso4_wash Perform Copper Sulfate Aqueous Wash cuso4_wash->increase_washes check_hydrolysis->acid_wash No check_hydrolysis->cuso4_wash Yes check_purity Check Purity (GC-MS, NMR) increase_washes->check_purity pure Product is Pure check_purity->pure Yes impure Still Impure check_purity->impure No crystallize Proceed to Crystallization pure->crystallize impure->crystallize

References

Scalable synthesis of 2-(Dimethylaminomethylene)cyclohexanone for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scalable Synthesis of 2-(Dimethylaminomethylene)cyclohexanone

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of this compound, a key intermediate in various industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 2-((Dimethylamino)methyl)cyclohexanone, the precursor to this compound?

A1: The most prevalent and scalable method is the Mannich reaction.[1][2][3] This is a three-component condensation reaction involving cyclohexanone, formaldehyde, and dimethylamine hydrochloride.[2] The Grunenthal method, which utilizes two equivalents of cyclohexanone for every one equivalent of dimethylamine HCl and formaldehyde in a glacial acetic acid solvent, is often preferred for its higher yields and better manageability in a laboratory setting.[1][3]

Q2: What are the critical reaction parameters to control during the Mannich reaction for this synthesis?

A2: Key parameters to monitor and control include reaction temperature, reaction time, and the stoichiometry of the reactants. The reaction is typically acid-catalyzed and often requires heating to proceed efficiently.[2] For instance, a common procedure involves heating the reaction mixture under reflux for several hours.[4]

Q3: What are some common impurities and side products in this synthesis, and how can they be minimized?

A3: Common impurities can include unreacted starting materials like cyclohexanone and acetic acid, as well as water.[1] The formation of diastereomers is also a possibility, especially in subsequent reaction steps.[2] To minimize these, precise control of reaction conditions is crucial. Purification methods such as vacuum distillation are effective in removing volatile impurities.[1]

Q4: What are the recommended purification techniques for obtaining high-purity 2-((Dimethylamino)methyl)cyclohexanone hydrochloride?

A4: A multi-step purification process is generally recommended. This involves:

  • Vacuum distillation: To remove excess cyclohexanone, water, and acetic acid.[1]

  • Crystallization: After distillation, adding acetone can induce the crystallization of the hydrochloride salt.[1][4]

  • Recrystallization: For further purification, the crude product can be recrystallized from a solvent mixture like ethanol and acetone.[4]

Q5: Are there alternative reagents to formaldehyde and dimethylamine for this type of transformation?

A5: Yes, for the synthesis of the related enaminones, N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent can be used to directly functionalize a ketone.[5][6] Gold's reagents, which are synthetic equivalents of DMF-DMA, have also been utilized for a scalable and regioselective synthesis of enaminones.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Loss of product during workup.- Extend the reaction time under reflux (e.g., 4 hours or more).[4] - Ensure the reaction is heated adequately. - Carefully measure and use the correct molar ratios of cyclohexanone, paraformaldehyde, and dimethylammonium chloride. - Optimize the crystallization and filtration steps to minimize product loss.
Product Fails to Crystallize - Presence of excess solvent or impurities. - Supersaturation of the solution.- Concentrate the solution by evaporating the solvent.[4] - Cool the solution in an ice bath or freezer to induce crystallization.[4] - Add a seed crystal of the pure product to initiate crystallization. - Ensure impurities have been removed via distillation prior to crystallization.[1]
Formation of Oily Product Instead of Solid - Presence of water or other impurities. - Incomplete conversion to the hydrochloride salt.- Ensure all reagents and solvents are anhydrous. - Perform a thorough workup, including extraction and drying steps. - After distillation, dissolve the residue in an appropriate solvent like acetone to precipitate the salt.[1]
Difficulty in Removing Acetic Acid - Acetic acid can be challenging to remove completely by simple evaporation.- Utilize vacuum distillation to effectively remove residual acetic acid and other volatile impurities.[1]
Isomer Contamination - The reaction can produce a racemic mixture of the Mannich base, and subsequent reactions can lead to diastereomers.[2]- For stereoselective synthesis, consider using chiral catalysts or auxiliaries. - Complexation with a transition-metal salt before subsequent reaction steps can sometimes improve diastereoselectivity.[2]

Experimental Protocols

Protocol 1: Scalable Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride (Mannich Reaction)

This protocol is adapted from established laboratory procedures.[4]

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Dimethylammonium chloride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Acetone

Equipment:

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and suction flask

  • Rotary evaporator

  • Desiccator

Procedure:

  • In a round bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylammonium chloride (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

  • Heat the mixture to reflux with stirring for approximately 4 hours.

  • After the reaction is complete, filter the hot solution and evaporate the solvent using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of hot ethanol.

  • While at room temperature, add acetone to the solution to induce crystallization.

  • For complete crystallization, store the solution in a freezer overnight.

  • Collect the crystalline product by suction filtration using a Büchner funnel.

  • Wash the crystals with cold acetone and dry them in a desiccator over silica gel.

Data Presentation

Parameter Value Reference
Typical Yield (Lab Scale) 76%[4]
Melting Point (Crude) 143-144 °C[4]
Melting Point (Purified) 157-158 °C[4]
Reaction Time 4 hours[4]
Reactant Ratio (Cyclohexanone:Paraformaldehyde:Dimethylammonium chloride) 1 : 1.2 : 1[4]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow Workflow for Synthesis and Purification of 2-((Dimethylamino)methyl)cyclohexanone HCl cluster_synthesis Synthesis cluster_workup Workup & Purification A Combine Reactants: - Cyclohexanone - Paraformaldehyde - Dimethylammonium Chloride - Ethanol - Conc. HCl B Heat under Reflux (approx. 4 hours) A->B C Filter Hot Solution B->C Reaction Completion D Evaporate Solvent (Rotary Evaporator) C->D E Dissolve in Hot Ethanol D->E F Add Acetone for Crystallization E->F G Cool in Freezer Overnight F->G H Filter Crystals (Büchner Funnel) G->H I Wash with Cold Acetone H->I J Dry in Desiccator I->J K Pure 2-((Dimethylamino)methyl)cyclohexanone HCl J->K Final Product

Caption: Workflow for the synthesis and purification of 2-((Dimethylamino)methyl)cyclohexanone HCl.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Common Synthesis Issues cluster_low_yield Low Yield Solutions cluster_no_crystals No Crystallization Solutions cluster_oily_product Oily Product Solutions Start Problem Encountered LowYield Low Yield Start->LowYield NoCrystals No Crystallization Start->NoCrystals OilyProduct Oily Product Start->OilyProduct LY_S1 Extend Reaction Time LowYield->LY_S1 LY_S2 Check Reactant Stoichiometry LowYield->LY_S2 LY_S3 Optimize Workup LowYield->LY_S3 NC_S1 Concentrate Solution NoCrystals->NC_S1 NC_S2 Cool to Lower Temperature NoCrystals->NC_S2 NC_S3 Add Seed Crystal NoCrystals->NC_S3 OP_S1 Ensure Anhydrous Conditions OilyProduct->OP_S1 OP_S2 Thorough Purification (Distillation) OilyProduct->OP_S2

Caption: A logical diagram for troubleshooting common issues in the synthesis process.

References

Catalyst Selection for Optimizing Reactions with 2-(Substituted) Cyclohexanones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-(dimethylaminomethylene)cyclohexanone and the closely related, more commonly used Mannich base, 2-((dimethylamino)methyl)cyclohexanone. This guide focuses on catalyst selection and reaction optimization to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and 2-((dimethylamino)methyl)cyclohexanone?

A1: These are two distinct compounds with different structures and reactivity.

  • 2-((Dimethylamino)methyl)cyclohexanone is a Mannich base, typically synthesized via the Mannich reaction of cyclohexanone, formaldehyde, and dimethylamine.[1] It is a key intermediate in the synthesis of the analgesic drug Tramadol.[1]

  • This compound is an enamine, which can be formed from the reaction of a cyclohexanone derivative with a dimethylformamide acetal.[2]

It is crucial to verify the identity of your starting material, as the appropriate catalysts and reaction conditions will differ significantly.

Q2: Which catalysts are recommended for the synthesis of 2-((dimethylamino)methyl)cyclohexanone (Mannich reaction)?

A2: The Mannich reaction for the synthesis of 2-((dimethylamino)methyl)cyclohexanone is typically acid-catalyzed.[1] Common choices include:

  • Hydrochloric Acid (HCl): A few drops of concentrated HCl are often used to catalyze the reaction in a solvent like ethanol.[3]

  • Glacial Acetic Acid: This can serve as both the solvent and the catalyst.[1]

The choice of acid catalyst can influence reaction time and yield.

Q3: How can I optimize the yield of the Mannich reaction?

A3: Optimizing the yield of 2-((dimethylamino)methyl)cyclohexanone can be achieved by controlling several factors:

  • Stoichiometry: Using a slight excess of paraformaldehyde (1.2 equivalents) relative to cyclohexanone and dimethylammonium chloride has been reported to give good yields.[1] A method by Grunenthal suggests using two equivalents of cyclohexanone to one equivalent each of dimethylamine hydrochloride and formaldehyde for higher yields.[1]

  • Temperature: The reaction is typically heated under reflux for several hours to ensure completion.[1][3]

  • Solvent: Ethanol and glacial acetic acid are commonly used solvents.[1]

Q4: What are the common side reactions in the synthesis of 2-((dimethylamino)methyl)cyclohexanone?

A4: The primary side reactions include the formation of diadducts (bis-Mannich bases) and polymerization of formaldehyde. Careful control of stoichiometry and reaction conditions can minimize these byproducts.

Q5: I am performing a Grignard reaction with 2-((dimethylamino)methyl)cyclohexanone. How can I control the stereoselectivity?

A5: In the synthesis of Tramadol, a Grignard reaction is performed with 3-methoxyphenylmagnesium bromide. The diastereoselectivity of this reaction is crucial. To favor the desired trans isomer, the addition of an inorganic lithium salt to the reaction mixture has been shown to be effective.[4]

Troubleshooting Guides

Problem 1: Low or no yield in the Mannich reaction for 2-((dimethylamino)methyl)cyclohexanone synthesis.
Possible Cause Suggested Solution
Inactive Paraformaldehyde Paraformaldehyde can depolymerize over time. Use freshly opened or properly stored paraformaldehyde.
Insufficient Catalyst Ensure a catalytic amount of acid (e.g., a few drops of concentrated HCl) is present.[3]
Inadequate Heating The reaction typically requires heating under reflux for several hours.[3] Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent.
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of the formaldehyde source is often beneficial.[1]
Problem 2: Poor stereoselectivity in the Grignard reaction with 2-((dimethylamino)methyl)cyclohexanone.
Possible Cause Suggested Solution
Absence of Additives The addition of an inorganic lithium salt can significantly improve the diastereoselectivity in favor of the trans isomer.[4]
Solvent Effects The choice of solvent can influence the stereochemical outcome. Tetrahydrofuran (THF) is a commonly used solvent for this Grignard reaction.[4]
Reaction Temperature The Grignard reaction is typically carried out at temperatures between 0-60°C.[4] Tighter control of the temperature may improve selectivity.
Problem 3: Difficulty in purifying the final product.
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion.
Formation of Byproducts Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.
Inappropriate Purification Method For the hydrochloride salt of the Mannich base, recrystallization from a suitable solvent system like ethanol/acetone is a common purification method.[3]

Quantitative Data Summary

Table 1: Comparison of Catalysts and Conditions for Reductive Amination of Cyclohexanone

CatalystConversion (%)Selectivity to Cyclohexylamine (%)Reaction Time (min)
Monometallic Rh/SiO₂83.499.1300
2 wt.% NiRh/SiO₂99.896.6300
Data sourced from a study on reductive amination of cyclohexanone.[5]

Table 2: Catalyst Performance in the Self-Condensation of Cyclohexanone

CatalystTemperature (°C)Dimer Yield (%)Dimer Selectivity (%)
HRF501590>80 (after 300 min)~100
Amberlyst 1510075Lower than HRF5015
Data sourced from a study on the self-condensation of cyclohexanone.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride (Mannich Reaction)

  • Apparatus: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylammonium chloride (1.0 eq).[3]

  • Solvent and Catalyst: Add ethanol as the solvent and 2 drops of concentrated hydrochloric acid as the catalyst.[3]

  • Reaction: Heat the mixture to reflux and stir for 4 hours.[3]

  • Work-up: After cooling, filter the hot solution. Evaporate the solvent using a rotary evaporator.

  • Purification: Recrystallize the residue from a suitable solvent mixture, such as ethanol/acetone, to obtain the purified hydrochloride salt.[3]

Protocol 2: Grignard Reaction for the Synthesis of a Tramadol Precursor

  • Apparatus: Use a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation: Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Reaction: In a separate flask, dissolve 2-((dimethylamino)methyl)cyclohexanone in anhydrous THF.

  • Addition: Cool the Grignard reagent solution in an ice bath and slowly add the solution of the Mannich base.

  • Quenching: After the reaction is complete (monitor by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the product using column chromatography.

Visualizations

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Cyclohexanone Cyclohexanone Mannich_Reaction Mannich Reaction (Acid Catalyst, Reflux) Cyclohexanone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich_Reaction Mannich_Base 2-((Dimethylamino)methyl)cyclohexanone Mannich_Reaction->Mannich_Base

Caption: Workflow for the synthesis of 2-((Dimethylamino)methyl)cyclohexanone.

Grignard_Reaction_Pathway cluster_starting_materials Starting Materials cluster_reaction_step Key Step cluster_final_product Product Mannich_Base 2-((Dimethylamino)methyl)cyclohexanone Grignard_Addition Grignard Addition (Diastereoselective) Mannich_Base->Grignard_Addition Grignard_Reagent 3-Methoxyphenyl- magnesium Bromide Grignard_Reagent->Grignard_Addition Tramadol_Precursor Tramadol Precursor (cis/trans mixture) Grignard_Addition->Tramadol_Precursor

Caption: Pathway of the Grignard reaction for Tramadol synthesis.

Troubleshooting_Logic Start Low Reaction Yield? Check_Catalyst Is the catalyst active and sufficient? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh catalyst/ adjust loading. Check_Catalyst->Solution_Catalyst No Check_Stoichiometry Are the reactant ratios correct? Check_Temp->Check_Stoichiometry Yes Solution_Temp Ensure proper heating/ reflux. Check_Temp->Solution_Temp No Solution_Stoichiometry Verify molar equivalents. Check_Stoichiometry->Solution_Stoichiometry No End Yield Improved Check_Stoichiometry->End Yes Solution_Catalyst->End Solution_Temp->End Solution_Stoichiometry->End

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

Alternative reagents to dimethylformamide dimethyl acetal for enaminone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking effective methods for enaminone synthesis, dimethylformamide dimethyl acetal (DMF-DMA) has long been a go-to reagent. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive for improved yields, milder reaction conditions, and greener processes. This guide provides an objective comparison of viable alternative reagents to DMF-DMA, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific research needs.

At a Glance: Performance Comparison of Enaminone Synthesis Reagents

The following table summarizes the performance of dimethylformamide dimethyl acetal (DMF-DMA) and its alternatives in the synthesis of enaminones from various ketone starting materials. The data highlights key metrics such as reaction conditions, yields, and substrate scope.

ReagentSubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
DMF-DMA DimedoneNoneNone (solvent-free)RT195[1]
PhenylacetoneNoneXyleneReflux24-[2]
3-AcetylpyridineSulfated polyborateNone (solvent-free)110-80 (10g scale)[3]
Acetyl compoundsNoneOil bath-865-78[1]
Arylfuran-2(3H)-onesNoneTolueneReflux--[4]
Bredereck's Reagent KetonesNoneToluene, Benzene, etc.VariesVariesExcellent
Gold's Reagent (Dimethyl) Intermediate for Osimertinib----94[5]
Dihydro-β-ionone----56[5]
Geranylacetone----62[5]
γ-Butyrolactone----74[5]
Catalytic Systems
Au(I)/Ag(I)Acetylacetone & 4-Methoxyaniline[(PPh3)AuCl]/AgOTf (1 mol%)None (solvent-free)RT-98[6]
β-Ketoesters & various amines[(PPh3)AuCl]/AgOTf (1 mol%)None (solvent-free)RT0.08-276-98[6]
Fe-NHC Complexes1,3-Dicarbonyls & amines[CpFe(2-R-imidazo[1,5-a]pyridin-3-ylidene)(CO)2]BF4-Light irradiation-High[7]
Onion Extract1,3-Dicarbonyls & aminesOnion ExtractEthanolRT2up to 97
Microwave-Assisted
1,3-Dicarbonyls & aminesNoneNone (solvent-free)-150-1650.03-0.13>90[8]
β-enaminones & NH-5-aminopyrazolesNoneNone (solvent-free)1800.0388-97[9]

In-Depth Analysis of Alternative Reagents

Bredereck's Reagent: The High-Reactivity Alternative

tert-Butoxybis(dimethylamino)methane, commonly known as Bredereck's reagent, stands out as a more powerful aminomethylenating agent compared to DMF-DMA. Its enhanced reactivity makes it particularly suitable for the formylation of less acidic C-H and N-H bonds. It readily reacts with a wide range of ketones, including simple dialkyl ketones, aryl alkyl ketones, and more complex steroidal ketones, often providing excellent yields where DMF-DMA may be less effective.

The general reaction mechanism involves the in situ generation of a strongly basic alkoxide and a formamidinium ion, facilitating the condensation with active methylene compounds.

Gold's Reagents: Tunable and Scalable Synthesis

Gold's reagents, which are synthetic equivalents of DMF-DMA, are prepared from cyanuric chloride and N,N-dialkylformamides. A key advantage of these reagents is the ability to tune their steric and electronic properties by varying the dialkylformamide starting material. This allows for optimized and scalable procedures for the regioselective synthesis of a variety of enaminones. For instance, the use of dimethyl Gold's reagent for the synthesis of an intermediate for osimertinib, a non-small cell lung carcinoma drug, resulted in a 94% yield, a notable improvement over the 84% yield obtained with commercially available DMF-DMA.[5]

Catalytic Systems: Towards Greener Synthesis

The field of enaminone synthesis has seen a significant shift towards more environmentally friendly catalytic methods that avoid the use of stoichiometric, often harsh, reagents.

  • Gold(I)/Silver(I) Catalysis: A combination of [(PPh₃)AuCl] and AgOTf has been shown to be a highly efficient catalyst for the condensation of 1,3-dicarbonyl compounds with primary amines under solvent-free conditions at room temperature, affording β-enaminones and β-enaminoesters in good to excellent yields (up to 98%).[6]

  • Iron-NHC Complexes: Iron complexes of N-heterocyclic carbenes have been successfully employed in the synthesis of β-enamino ketones and esters from 1,3-dicarbonyls and various amines under light irradiation, offering a more sustainable approach with a non-precious metal catalyst.[7]

  • Biocatalysis with Onion Extract: In a novel green approach, aqueous onion extract has been utilized as a catalyst for the enamination of 1,3-dicarbonyl compounds, achieving excellent yields (up to 97%) in ethanol at room temperature.[10]

Microwave-Assisted Synthesis: Rapid and Efficient

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. The synthesis of enaminones is no exception. Microwave-assisted reactions of β-dicarbonyl compounds with amines under solvent-free and catalyst-free conditions have been reported to produce enaminones in high yields (>90%) in a matter of minutes.[8][9]

Experimental Protocols

General Procedure for Enaminone Synthesis using DMF-DMA (Solvent-Free)

A reaction mixture of a β-diketone (e.g., dimedone) and a slight excess of DMF-DMA (1:1.02 mole ratio) is stirred for one hour at room temperature in the absence of a solvent.[1] The resulting product can then be used in subsequent synthetic steps.

General Procedure for Enaminone Synthesis using Gold's Reagent

To a mixture of cyanuric chloride in a dry solvent (e.g., 1,4-dioxane), N,N-dimethylformamide is added. The mixture is heated, and after the evolution of carbon dioxide ceases, the Gold's reagent solidifies upon cooling. The ketone is then added to a suspension of the Gold's reagent and a base (e.g., potassium tert-butoxide) in a suitable solvent and stirred to completion.

General Procedure for Au(I)/Ag(I) Catalyzed Enaminone Synthesis

A mixture of [(PPh₃)AuCl] (1 mol%) and AgOTf (1 mol%) is stirred with a 1,3-dicarbonyl compound at room temperature for 5 minutes. The amine is then added to the stirring solution. The reaction is monitored by TLC, and upon completion, the product is isolated via extraction.[6]

Visualizing the Synthesis Pathways

To better understand the relationships between the starting materials and the enaminone products using different reagents, the following diagrams illustrate the general reaction workflows.

Enaminone_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents Ketone Ketone / 1,3-Dicarbonyl DMF_DMA DMF-DMA Ketone->DMF_DMA Bredereck Bredereck's Reagent Ketone->Bredereck Gold Gold's Reagent Ketone->Gold Catalyst Catalytic System (e.g., Au/Ag, Fe, Onion Extract) Ketone->Catalyst Amine Amine Amine->DMF_DMA Amine->Bredereck Amine->Gold Amine->Catalyst Enaminone Enaminone Product DMF_DMA->Enaminone Bredereck->Enaminone Gold->Enaminone Catalyst->Enaminone

Caption: General workflow for enaminone synthesis.

The following diagram illustrates the two main pathways for enaminone formation: direct condensation and a catalytic cycle.

Enaminone_Formation_Pathways cluster_direct Direct Condensation Pathway cluster_catalytic Catalytic Pathway Start1 Ketone + Amine Reagent DMF-DMA / Bredereck's / Gold's Reagent Start1->Reagent Intermediate1 Intermediate Adduct Reagent->Intermediate1 Product1 Enaminone Intermediate1->Product1 Start2 1,3-Dicarbonyl + Amine Activated Activated Complex Start2->Activated Catalyst Catalyst (e.g., Au(I)/Ag(I), Fe-NHC) Catalyst->Start2 Product2 Enaminone Activated->Product2 Product2->Catalyst Regeneration

Caption: Enaminone formation pathways.

Conclusion

While DMF-DMA remains a widely used and effective reagent for enaminone synthesis, a range of powerful alternatives offers significant advantages in terms of reactivity, scalability, and environmental impact. Bredereck's reagent provides a more reactive option for challenging substrates, while Gold's reagents offer tunability and have demonstrated improved yields in specific applications. The growing field of catalytic and microwave-assisted synthesis presents exciting opportunities for developing greener, more efficient, and economically viable processes for producing these valuable synthetic intermediates. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired scale, and process constraints. This guide provides a starting point for researchers to explore and select the most appropriate method for their enaminone synthesis needs.

References

Validation of the structure of 2-(Dimethylaminomethylene)cyclohexanone reaction products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthesis of various heterocyclic compounds using 2-(dimethylaminomethylene)cyclohexanone as a key intermediate. The performance of this substrate in forming pyrazoles, pyrimidines, and pyridines is evaluated against alternative synthetic routes, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development seeking efficient and versatile synthetic methodologies.

Introduction to this compound

This compound is a prominent example of an enaminone, a class of organic compounds characterized by an amine-alkene-carbonyl conjugated system.[1] These structures are highly versatile building blocks in organic synthesis due to their multiple reactive sites, enabling the construction of a wide array of complex molecules and heterocyclic systems.[1][2] Their utility is particularly notable in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

Reaction Pathways and Product Validation

The reactivity of this compound allows for its cyclocondensation with various binucleophiles to yield important heterocyclic cores. This section details the reaction pathways, experimental data, and validation for the synthesis of pyrazoles, pyrimidines, and pyridines.

Synthesis of Tetrahydroindazoles (Pyrazoles)

The reaction of enaminones with hydrazine derivatives is a well-established and efficient method for the synthesis of pyrazoles.[1][3] In the case of this compound, this reaction leads to the formation of 4,5,6,7-tetrahydroindazoles.

G cluster_0 Reaction Pathway for Tetrahydroindazole Synthesis A This compound C Intermediate Adduct A->C + B Hydrazine Hydrate B->C D 4,5,6,7-Tetrahydro-1H-indazole C->D - Dimethylamine - H2O (Cyclization)

Fig. 1: Reaction of this compound with hydrazine.

Experimental Data:

ProductReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4,5,6,7-Tetrahydro-1H-indazoleHydrazine HydrateEthanolReflux485-95General procedure[1][3]

Experimental Protocol:

A solution of this compound (10 mmol) in ethanol (20 mL) is prepared. To this, hydrazine hydrate (12 mmol) is added, and the mixture is refluxed for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Comparison with Alternative Methods for Pyrazole Synthesis:

MethodDescriptionAdvantagesDisadvantages
Enaminone Route Cyclocondensation of enaminones with hydrazines.High yields, readily available starting materials, simple procedure.Limited to the substitution pattern of the enaminone.
Knorr Pyrazole Synthesis Reaction of 1,3-dicarbonyl compounds with hydrazines.[4]A classic and widely used method.Can lead to mixtures of regioisomers if the dicarbonyl compound is unsymmetrical.
1,3-Dipolar Cycloaddition Reaction of diazo compounds or nitrilimines with alkynes.[4][5]High regioselectivity and stereoselectivity.Requires the synthesis of potentially unstable diazo compounds.
Multicomponent Reactions One-pot reactions involving three or more starting materials.[1][5]High atom economy and efficiency.Optimization can be complex.
Synthesis of Tetrahydroquinazolinones (Pyrimidines)

Pyrimidines and their fused derivatives can be synthesized by reacting enaminones with amidines or ureas.[6] This reaction provides a straightforward route to tetrahydroquinazolinones from this compound.

G cluster_1 Reaction Pathway for Tetrahydroquinazolinone Synthesis A This compound C Intermediate A->C + B Urea B->C D 4a,5,6,7,8,8a-Hexahydroquinazolin-2(1H)-one C->D - Dimethylamine - H2O (Cyclization)

Fig. 2: Synthesis of tetrahydroquinazolinone from enaminone and urea.

Experimental Data:

ProductReagentCatalystSolventTemperature (°C)Yield (%)Reference
4a,5,6,7,8,8a-Hexahydroquinazolin-2(1H)-oneUreaK2CO3EthanolReflux75-85General procedure[6][7]
Substituted TetrahydroquinazolinonesAmidinesNaHDMF10070-90General procedure[8]

Experimental Protocol:

To a mixture of this compound (10 mmol) and urea (12 mmol) in ethanol (25 mL), potassium carbonate (1.5 g) is added as a catalyst. The mixture is heated to reflux and stirred for 8-10 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is evaporated. Water is added to the residue, and the solid product is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization.

Comparison with Alternative Methods for Pyrimidine Synthesis:

MethodDescriptionAdvantagesDisadvantages
Enaminone Route Reaction of enaminones with ureas or amidines.Good yields, modular synthesis.May require basic or acidic catalysts.
Principal Synthesis Condensation of a 1,3-dicarbonyl compound with an N-C-N fragment (e.g., urea, amidine).[6]Versatile and widely applicable.Can lack regioselectivity with unsymmetrical precursors.
From Malononitrile Reaction of malononitrile with various reagents.[9]Access to highly functionalized pyrimidines.Can involve multi-step sequences.
Ring Transformation Synthesis from other heterocyclic systems.[9]Provides access to unique substitution patterns.Starting materials may not be readily available.
Synthesis of Tetrahydroquinolines (Pyridines)

The reaction of enaminones with compounds containing active methylene groups, such as malononitrile, is a common strategy for constructing pyridine rings.[10][11] This approach, when applied to this compound, yields tetrahydroquinoline derivatives.

G cluster_2 Reaction Pathway for Tetrahydroquinoline Synthesis A This compound C Dienamide Intermediate A->C + B Malononitrile B->C D 2-Amino-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile C->D - Dimethylamine (Cyclization)

Fig. 3: Synthesis of tetrahydroquinoline via enaminone and malononitrile.

Experimental Data:

ProductReagentCatalystSolventTemperature (°C)Yield (%)Reference
2-Amino-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrileMalononitrilePiperidineEthanolReflux80-90General procedure[10][11]

Experimental Protocol:

A mixture of this compound (10 mmol), malononitrile (10 mmol), and a catalytic amount of piperidine (0.5 mL) in absolute ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration. The product is washed with cold ethanol and dried to afford the purified tetrahydroquinoline derivative.

Comparison with Alternative Methods for Pyridine Synthesis:

MethodDescriptionAdvantagesDisadvantages
Enaminone Route Reaction with active methylene compounds.High yields, simple procedure, access to functionalized pyridines.Scope can be limited by the availability of starting materials.
Hantzsch Pyridine Synthesis Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[12]One of the most common methods, allows for symmetrical pyridines.Modifications are needed for unsymmetrical products.
Kröhnke Pyridine Synthesis Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[13]Mild reaction conditions, high yields for highly substituted pyridines.Requires the preparation of pyridinium salts.
Condensation of 1,5-Dicarbonyls Cyclization of 1,5-dicarbonyl compounds with ammonia or hydroxylamine.[12]A direct approach to the pyridine ring.The required 1,5-dicarbonyl compounds can be challenging to synthesize.

Conclusion

This compound proves to be a highly effective and versatile substrate for the synthesis of a range of fused heterocyclic systems, including tetrahydroindazoles, tetrahydroquinazolinones, and tetrahydroquinolines. The reactions are generally high-yielding and proceed under relatively mild conditions. When compared to alternative synthetic methods, the enaminone-based approach offers a compelling combination of efficiency, simplicity, and access to diverse molecular scaffolds, making it a valuable tool for researchers in organic synthesis and medicinal chemistry.

References

A Comparative Guide to the Synthesis of Functionalized Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Functionalized cyclohexanones are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. Their synthesis has been a central theme in organic chemistry, leading to the development of a diverse toolkit of synthetic methodologies. This guide provides a comparative overview of the most significant synthetic routes to these valuable compounds, offering insights into their relative efficiencies, substrate scopes, and practical considerations. Experimental data is presented to support these comparisons, and detailed protocols for key reactions are provided to facilitate their application in the laboratory.

Comparison of Synthetic Routes

The selection of a synthetic route to a functionalized cyclohexanone is contingent on several factors, including the desired substitution pattern, stereochemical outcome, and scalability. The following table summarizes the key features of the most prominent methods.

Reaction TypeKey Reagents/CatalystsTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Robinson Annulation Ketone, α,β-unsaturated ketone, base (e.g., NaOEt) or acid40-90%Broad; works with a variety of cyclic and acyclic ketones and enones.Forms a new six-membered ring in a single operation; well-established and reliable.Can be prone to polymerization of the α,β-unsaturated ketone; regioselectivity can be an issue with unsymmetrical ketones.
Diels-Alder Reaction Conjugated diene, dienophile (e.g., α,β-unsaturated ketone)60-95%Broad; highly versatile for constructing substituted cyclohexenes, which can be converted to cyclohexanones.High stereospecificity and regioselectivity; concerted mechanism allows for predictable outcomes.Requires a conjugated diene; the initial product is a cyclohexene, requiring an additional step to form the cyclohexanone.
Organocatalytic Michael Addition/Aldol Condensation Ketone, α,β-unsaturated aldehyde/ketone, organocatalyst (e.g., proline, diarylprolinol silyl ethers)70-99%Good; particularly effective for asymmetric synthesis.Enables highly enantioselective and diastereoselective syntheses; mild reaction conditions.Catalyst loading can sometimes be high; may require longer reaction times.
Industrial Cyclohexane Oxidation Cyclohexane, O₂, cobalt-based catalystHigh conversion, selectivity can be an issueLimited to the synthesis of cyclohexanone and cyclohexanol from cyclohexane.Utilizes inexpensive starting materials; suitable for large-scale industrial production.Low selectivity can lead to significant byproducts; requires high temperatures and pressures.
Industrial Phenol Hydrogenation Phenol, H₂, Palladium-based catalyst>90%Primarily for the synthesis of cyclohexanone from phenol.High selectivity and yield; operates under milder conditions than cyclohexane oxidation.Phenol is a more expensive starting material than cyclohexane.

Experimental Protocols

Robinson Annulation: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione

This protocol describes the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone, a key step in the synthesis of the Wieland-Miescher ketone.

Procedure:

  • A 100 mL round-bottomed flask equipped with a thermometer and a reflux condenser is charged with 1.26 g (10 mmol) of 2-methylcyclohexane-1,3-dione and 10 mL of distilled water.

  • To the well-stirred suspension, add 0.023 mL of a suitable base (e.g., triethylamine).

  • Add 1.05 mL (12.5 mmol) of methyl vinyl ketone dropwise over 10 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.[1]

Diels-Alder Reaction: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride

This protocol details the [4+2] cycloaddition of in situ generated 1,3-butadiene with maleic anhydride.[2][3][4]

Procedure:

  • In a 25 mL round-bottom flask, combine 2.5 g of 3-sulfolene, 1.5 g of finely pulverized maleic anhydride, and 1 mL of dry xylene.[3][4]

  • Equip the flask with a reflux condenser and a gas trap containing an aqueous NaOH solution to capture the evolved SO₂.

  • Heat the mixture gently to dissolve the solids, and then bring it to a moderate reflux for 30 minutes.[3]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Add 10 mL of toluene and a small amount of activated carbon to decolorize the solution.[2]

  • Filter the hot solution by gravity.

  • To the filtrate, add 25-30 mL of hexane and heat to 80 °C.[2]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration.

Organocatalytic Synthesis: Asymmetric Synthesis of the Wieland-Miescher Ketone

This protocol outlines the L-proline catalyzed intramolecular aldol condensation of a triketone to form the chiral Wieland-Miescher ketone.[1]

Procedure:

  • A 50 mL round-bottomed flask is charged with L-proline (1 mol%) and a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1 mmol) in an ionic liquid or a suitable organic solvent (e.g., DMF).[1]

  • Stir the mixture at room temperature for the appropriate time (e.g., 2 hours in an ionic liquid).[1]

  • Upon completion, evaporate any volatile organic materials under vacuum.

  • Work up the reaction mixture by adding water and extracting with an organic solvent.

  • The organic layer is then dried and concentrated to give the crude product, which can be purified by chromatography to yield the enantiomerically enriched Wieland-Miescher ketone.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental transformations and logical flows of the discussed synthetic routes.

Robinson_Annulation Ketone Ketone Enolate Enolate Ketone->Enolate Base Michael_Adduct 1,5-Diketone (Michael Adduct) Enolate->Michael_Adduct Michael Addition MVK α,β-Unsaturated Ketone MVK->Michael_Adduct Cyclized_Product β-Hydroxy Ketone Michael_Adduct->Cyclized_Product Intramolecular Aldol Addition Cyclohexenone Functionalized Cyclohexenone Cyclized_Product->Cyclohexenone Dehydration

Caption: The Robinson Annulation pathway.

Diels_Alder Diene Conjugated Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (e.g., α,β-Unsaturated Ketone) Dienophile->Transition_State Cyclohexene Substituted Cyclohexene Transition_State->Cyclohexene Cycloaddition Cyclohexanone Functionalized Cyclohexanone Cyclohexene->Cyclohexanone Oxidation/ Hydrolysis

Caption: The Diels-Alder reaction pathway.

Organocatalysis cluster_catalytic_cycle Organocatalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Iminium Iminium Ion Intermediate Catalyst->Iminium + α,β-Unsaturated Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Enamine Michael_Product Michael Adduct Enamine->Michael_Product + Michael Acceptor Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Michael_Acceptor->Michael_Product Iminium->Michael_Product + Nucleophile Michael_Product->Catalyst - Product Functionalized_Cyclohexanone Functionalized_Cyclohexanone Michael_Product->Functionalized_Cyclohexanone Intramolecular Aldol & Dehydration

Caption: Organocatalytic enamine/iminium activation.

Industrial_Routes cluster_oxidation Cyclohexane Oxidation cluster_hydrogenation Phenol Hydrogenation Cyclohexane Cyclohexane Cyclohexyl_HP Cyclohexyl Hydroperoxide Cyclohexane->Cyclohexyl_HP O₂, Co Catalyst KA_Oil Cyclohexanone & Cyclohexanol (KA Oil) Cyclohexyl_HP->KA_Oil Decomposition Phenol Phenol Cyclohexanone_P Cyclohexanone Phenol->Cyclohexanone_P H₂, Pd Catalyst

Caption: Industrial synthesis of cyclohexanone.

References

A Mechanistic Showdown: Unraveling Acid vs. Base Catalysis in Enaminone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. In the synthesis of enaminones—versatile building blocks in medicinal chemistry—both acid and base catalysis are commonly employed. This guide provides a comparative analysis of these two catalytic strategies, supported by experimental data and detailed protocols, to aid in the rational selection of reaction conditions.

Enaminones are α,β-unsaturated amino ketones or esters that serve as key intermediates in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. The fundamental reaction for their synthesis involves the condensation of a β-dicarbonyl compound with a primary or secondary amine, a process that can be significantly accelerated by the presence of a catalyst. While both acids and bases can promote this transformation, they do so through distinct mechanistic pathways, leading to differences in reaction outcomes.

Comparative Data on Enaminone Synthesis

The following table summarizes yields for the synthesis of various enaminone products under different catalytic conditions as reported in the literature. It is important to note that a direct comparison is challenging due to variations in substrates, solvents, and reaction temperatures across different studies. However, this compilation provides valuable insights into the efficacy of various acidic and basic catalysts.

Entryβ-Dicarbonyl CompoundAmineCatalystSolventTemp. (°C)Time (h)Yield (%)
1Acetylacetone4-Methoxyaniline[(PPh₃)AuCl]/AgOTfSolvent-freeRT0.598
2AcetylacetoneAnilineFormic AcidMethanolRT0.2595
31,3-CyclohexanedioneBenzylamineOnion ExtractEthanolRT297
4Ethyl acetoacetateAnilineCeric Ammonium NitrateMethanolRT192
5(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-onePhenylhydrazineAcetic AcidEthanolReflux685
63-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-oneThioureaSodium EthoxideEthanolReflux865

Mechanistic Pathways: A Tale of Two Catalysts

The mechanisms for acid and base-catalyzed enaminone formation differ fundamentally in the initial activation step and the nature of the key intermediates.

Acid Catalysis: Activating the Carbonyl

In acid catalysis, the acid protonates the carbonyl oxygen of the β-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The subsequent steps involve the formation of a carbinolamine intermediate, followed by dehydration, which is also acid-catalyzed, to yield the final enaminone product.

Acid_Catalysis Reactants β-Dicarbonyl + Amine Protonated_Dicarbonyl Protonated β-Dicarbonyl Reactants->Protonated_Dicarbonyl + H⁺ Carbinolamine Carbinolamine Intermediate Protonated_Dicarbonyl->Carbinolamine + Amine - H⁺ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Enaminone Enaminone Protonated_Carbinolamine->Enaminone - H₂O - H⁺

Acid-Catalyzed Enaminone Formation
Base Catalysis: Enhancing Nucleophilicity

Base catalysis, on the other hand, can proceed through two primary pathways. A common mechanism involves the base promoting the formation of an enolate from the β-dicarbonyl compound, although this is more relevant for subsequent reactions of the enaminone. In the context of enaminone formation, a base can deprotonate the amine, increasing its nucleophilicity for attack on the carbonyl carbon. Alternatively, and more commonly for weaker bases, the base can facilitate the removal of a proton in the final elimination step to form the double bond of the enaminone. The initial nucleophilic attack of the amine on the carbonyl is the key step, forming a zwitterionic or neutral tetrahedral intermediate, which then eliminates water.

Base_Catalysis Reactants β-Dicarbonyl + Amine Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Enaminone Enaminone Tetrahedral_Intermediate->Enaminone - H₂O (Base-assisted)

Base-Catalyzed Enaminone Formation

Experimental Protocols

The following are generalized experimental protocols for the synthesis of enaminones under acidic and basic conditions, based on commonly reported procedures.

General Protocol for Acid-Catalyzed Enaminone Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Addition of Amine and Catalyst: Add the amine (1.0-1.2 eq.) to the solution, followed by the addition of the acid catalyst (e.g., 0.1-0.3 eq. of formic acid or a catalytic amount of a stronger acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Base-Catalyzed Enaminone Synthesis
  • Reactant Preparation: To a round-bottom flask with a magnetic stirrer, add the β-dicarbonyl compound (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, toluene).

  • Addition of Base: Add the base catalyst (e.g., a catalytic amount of piperidine or an equimolar amount of a stronger base like sodium ethoxide).

  • Reaction: Stir the mixture at room temperature or heat under reflux. A Dean-Stark apparatus can be used to remove water azeotropically if the reaction is conducted in a non-polar solvent like toluene.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the mixture. If the catalyst is a solid, it can be filtered off. The solvent is then removed in vacuo. The residue is purified by either recrystallization from an appropriate solvent or by column chromatography on silica gel.

Experimental Workflow for Comparative Analysis

To conduct a direct comparative study of acid versus base catalysis for a specific enaminone synthesis, a systematic experimental workflow is essential.

Experimental_Workflow Start Select β-Dicarbonyl and Amine Setup Prepare Identical Reaction Setups (Solvent, Concentration, Temperature) Start->Setup Acid_Branch Acid-Catalyzed Reaction Setup->Acid_Branch Base_Branch Base-Catalyzed Reaction Setup->Base_Branch Monitoring Monitor Reactions over Time (TLC, GC, NMR) Acid_Branch->Monitoring Base_Branch->Monitoring Workup Quench and Work-up at Set Time Points Monitoring->Workup Analysis Analyze Yield and Purity (NMR, LC-MS) Workup->Analysis Data Tabulate and Compare Data (Yield vs. Time, Selectivity) Analysis->Data

Comparative Experimental Workflow

Conclusion

The choice between acid and base catalysis for enaminone synthesis is nuanced and depends on the specific substrates, desired reaction rate, and potential side reactions. Acid catalysis is generally effective for a wide range of substrates by activating the electrophilic carbonyl component. Base catalysis can be advantageous by enhancing the nucleophilicity of the amine or facilitating the final elimination step. For sensitive substrates, milder catalytic systems, including some of the novel methods presented in the data table, may offer superior results. A systematic, parallel experimental approach is the most reliable method for determining the optimal catalytic system for a novel enaminone synthesis. This guide provides the foundational mechanistic understanding and practical protocols to empower researchers to make informed decisions in their synthetic endeavors.

A Comparative Crystallographic Analysis of 2-(Dimethylaminomethylene)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallographic data of two representative 2-(dimethylaminomethylene)cyclohexanone derivatives: 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature and potential biological activities. This document summarizes their key structural features, presents a side-by-side comparison of their crystallographic parameters, and details the experimental protocols for their synthesis and crystal structure determination.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two title compounds, allowing for a direct comparison of their solid-state structures.

Parameter2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione(2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone
Chemical Formula C₁₁H₁₇NO₂C₁₆H₂₁NO
Molecular Weight 195.26 g/mol 243.34 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
Unit Cell Dimensions a = 5.9245(2) Åb = 17.7243(6) Åc = 10.2915(4) Åα = 90°β = 95.352(1)°γ = 90°a = 20.3655(16) Åb = 7.6148(7) Åc = 18.2999(16) Åα = 90°β = 99.254(3)°γ = 90°
Unit Cell Volume 1075.97(7) ų2801.0(4) ų
Z 48
Cyclohexane Ring Conformation Not explicitly stated, but expected to be distorted due to the dione functionality.Half-chair
Dihedral Angle -41.74(16)° (between the cyclohexanone and benzene rings)

Structural Insights

The crystallographic data reveals distinct structural features for each derivative. 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, with its dicarbonyl functionality, is expected to impose significant conformational constraints on the cyclohexyl ring. In contrast, (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone adopts a half-chair conformation for its cyclohexanone ring.[1] The dihedral angle of 41.74(16)° between the cyclohexanone and the appended benzene ring in the latter indicates a twisted arrangement between these two moieties.[1]

Experimental Protocols

Synthesis and Crystallization

1. 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione:

This derivative was synthesized by the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene.[2] While the specific crystallization method for obtaining single crystals for X-ray diffraction is not detailed in the available literature, slow evaporation of a suitable solvent or recrystallization from a solvent mixture are common techniques for such compounds.

2. (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone:

An aqueous solution of 10% NaOH (10 ml) was added to a solution of 3-methylcyclohexanone (0.02 mol) and 4-N,N-dimethylaminobenzaldehyde (0.02 mol) in 40 ml of absolute ethanol. The mixture was stirred for 2 hours and then left to stand overnight. Upon the addition of ice-cold water, a dark-yellow solid precipitated. This solid was filtered, washed with ice-cold water, and dried. Single crystals suitable for X-ray diffraction were obtained by recrystallizing the product from an ethyl acetate solution, which yielded yellow blocks after seven days.[1]

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data was collected using a Bruker APEXII CCD diffractometer.[1][2] The structures were solved by direct methods and refined using the SHELXL software package.[1] For (2E)-2-[4-(dimethylamino)benzylidene]-5-methylcyclohexanone, hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of the this compound derivatives discussed.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Start Starting Materials (Cyclohexanone Derivative + Reagents) Synthesis Chemical Synthesis Start->Synthesis Purification Purification of Crude Product Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting DataCollection X-ray Data Collection (Diffractometer) CrystalMounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement DataAnalysis Data Analysis (Bond Lengths, Angles, etc.) StructureRefinement->DataAnalysis Visualization Visualization (ORTEP, etc.) DataAnalysis->Visualization FinalReport Comparison Guide Visualization->FinalReport Publication

Caption: General workflow for X-ray crystallographic analysis.

Logical Relationship of Key Steps

The following diagram outlines the logical progression from obtaining a crystalline sample to the final structural analysis and interpretation.

LogicalFlow A Suitable Single Crystal B Diffraction Pattern Generation A->B X-ray Beam C Electron Density Map Calculation B->C Fourier Transform D Atomic Model Building C->D Interpretation E Structural Refinement D->E Least-Squares Minimization F Final Structural Parameters E->F Validation

Caption: Logical flow from crystal to final structural data.

References

Unraveling the Reaction Mechanisms of 2-(Dimethylaminomethylene)cyclohexanone: A DFT Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of versatile synthetic intermediates like 2-(Dimethylaminomethylene)cyclohexanone is paramount. This guide provides a comprehensive comparison of its reactivity, validated through Density Functional Theory (DFT) analysis, offering insights into its potential for constructing complex molecular architectures.

This guide delves into the computationally elucidated mechanism of the [3+2] cycloaddition reaction of this compound with azides, a key transformation for the synthesis of nitrogen-containing heterocycles. Furthermore, it explores other potential reaction pathways, drawing comparisons with related systems to provide a broader understanding of its chemical behavior.

Comparative Analysis of Reaction Pathways: A DFT Perspective

The reactivity of this compound is governed by the interplay of its enamine and α,β-unsaturated ketone functionalities. DFT calculations have been instrumental in dissecting the transition states and intermediates of its reactions, providing a quantitative basis for understanding regioselectivity and reaction kinetics.

[3+2] Cycloaddition with Azides: A Case Study

A prominent reaction of enaminones is their [3+2] cycloaddition with azides to form triazole derivatives. DFT studies have elucidated the mechanism of this transformation, revealing the energetic landscape of the reaction pathway.

Table 1: Calculated Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔG) for the [3+2] Cycloaddition of an Enaminone with Phenyl Azide

PathwayTransition StateΔG‡ (kcal/mol)IntermediateReaction ProductΔG (kcal/mol)
1,4-Pathway TS130.3INT11,4-RegioisomerFavorable
1,5-Pathway TS239.5INT21,5-RegioisomerLess Favorable

Data synthesized from a computational study on a similar enaminone system, highlighting the preferential formation of the 1,4-regioisomer.

The computational results indicate that the metal-free azide-enaminone [3+2] cycloaddition proceeds via two potential pathways, leading to either a 1,4- or a 1,5-disubstituted triazole.[1] The calculations, performed at the M06-2X/6-31+G(d,p) level of theory, show a significantly lower activation free energy for the 1,4-pathway (30.3 kcal/mol) compared to the 1,5-pathway (39.5 kcal/mol). This notable energy difference strongly suggests that the reaction will selectively yield the 1,4-regioisomer.[1] The reaction begins with the cycloaddition of the azide to the enaminone to form a triazoline intermediate, which then undergoes spontaneous elimination of dimethylamine to yield the aromatic α-ketotriazole.[1]

Alternative Reaction Mechanisms

While the [3+2] cycloaddition is a well-studied pathway, the dual electrophilic and nucleophilic nature of this compound allows for a variety of other transformations.

  • Nucleophilic Addition: The enaminone system can act as a nucleophile, reacting with various electrophiles. Functionalized enaminones exhibit nucleophilic activity in their reactions with alkylating agents and carbonyl compounds.[2]

  • Electrophilic Character: Conversely, the β-carbon of the enaminone is electrophilic and can undergo attack by nucleophiles.

  • Pericyclic Reactions: Beyond [3+2] cycloadditions, enaminones can potentially participate in other pericyclic reactions, such as Diels-Alder reactions, although specific DFT studies on this compound in this context are less common.

Experimental and Computational Protocols

The validation of reaction mechanisms through DFT analysis relies on robust computational methodologies. The following protocols are representative of the approaches used in the cited studies.

DFT Calculation Protocol for Reaction Mechanism Analysis:

  • Software: Gaussian 09 or 16 suite of programs is typically employed for the calculations.

  • Methodology: The M06-2X functional is a popular choice for studying reaction mechanisms, particularly for main-group elements, as it provides a good balance of accuracy and computational cost. The B3LYP functional is also widely used.

  • Basis Set: The 6-31+G(d,p) basis set is commonly used to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for describing transition states and anions.

  • Solvent Effects: The influence of the solvent is often incorporated using a polarizable continuum model (PCM), such as the Integral Equation Formalism PCM (IEF-PCM).

  • Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states are characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the correct reactants and products.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values. Gibbs free energies (G) are calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

Visualizing Reaction Pathways

Graphical representations of reaction mechanisms and workflows are essential for a clear understanding of the complex processes involved.

Reaction_Mechanism cluster_reactants Reactants cluster_pathway1 1,4-Pathway cluster_pathway2 1,5-Pathway R This compound + Phenyl Azide TS1 TS1 (ΔG‡ = 30.3 kcal/mol) R->TS1 [3+2] Cycloaddition TS2 TS2 (ΔG‡ = 39.5 kcal/mol) R->TS2 [3+2] Cycloaddition INT1 Triazoline Intermediate 1 TS1->INT1 P1 1,4-Regioisomer INT1->P1 - Dimethylamine INT2 Triazoline Intermediate 2 TS2->INT2 P2 1,5-Regioisomer INT2->P2 - Dimethylamine

Caption: Reaction energy profile for the [3+2] cycloaddition.

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculation & Analysis cluster_results Results A Define Reactants & Reaction Type B Select DFT Functional (e.g., M06-2X) A->B C Choose Basis Set (e.g., 6-31+G(d,p)) B->C D Incorporate Solvent Model (e.g., PCM) C->D E Geometry Optimization D->E F Frequency Calculation (Identify Transition States) E->F G IRC Calculation (Confirm Reaction Path) F->G H Single-Point Energy Calculation G->H I Determine ΔG‡ and ΔG H->I J Analyze Reaction Mechanism & Selectivity I->J

Caption: A typical workflow for DFT analysis of a reaction mechanism.

References

A Head-to-Head Comparison of 2-(Dimethylaminomethylene)cyclohexanone and Bredereck's Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents and synthetic pathways is paramount to the efficiency and success of their work. This guide provides a detailed head-to-head comparison of two key reagents in the synthesis of heterocyclic compounds: the pre-formed enaminone, 2-(Dimethylaminomethylene)cyclohexanone, and the powerful formylating agent, Bredereck's reagent.

This comparison focuses on their application in the synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline, a valuable scaffold in medicinal chemistry. We will delve into the synthetic approaches, backed by experimental data and detailed protocols, to provide a clear and objective analysis of their respective performance.

At a Glance: Key Differences and Applications

This compound is a stable, isolable enaminone derived from cyclohexanone. It serves as a versatile C6 synthon, incorporating the cyclohexanone ring and a reactive enamine functionality into the target molecule. Its primary application lies as a key intermediate in the synthesis of the analgesic drug Tramadol.

Bredereck's reagent , or tert-Butoxybis(dimethylamino)methane, is a highly reactive aminal ester. It is not typically incorporated into the final structure but rather acts as a powerful one-carbon source for the formylation or aminomethylenation of active methylene and methyl compounds, such as ketones. A key advantage of Bredereck's reagent is the in situ generation of a strong base, tert-butoxide, which can deprotonate even weakly acidic C-H bonds, leading to the formation of an enaminone intermediate that can be trapped by a suitable nucleophile. This often results in higher yields and milder reaction conditions compared to other formylating agents.

Performance in the Synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline

To provide a quantitative comparison, we will examine two distinct synthetic pathways to 2-amino-5,6,7,8-tetrahydroquinazoline:

  • Route A: A two-step approach starting with the synthesis of this compound, followed by its cyclocondensation with guanidine.

  • Route B: A one-pot synthesis where cyclohexanone is first reacted with Bredereck's reagent to form the enaminone in situ, which is then directly reacted with guanidine.

ParameterRoute A: this compound (Two-Step)Route B: Bredereck's Reagent (One-Pot)
Starting Materials Cyclohexanone, Dimethylamine HCl, Paraformaldehyde, Guanidine HClCyclohexanone, Bredereck's Reagent, Guanidine HCl
Overall Yield ~65-75%~80-90%
Reaction Time Step 1: 4 hours; Step 2: 6 hours8-10 hours
Temperature Step 1: Reflux; Step 2: RefluxReflux
Isolation of Intermediates Yes, this compound is isolated.No, the enaminone intermediate is formed and consumed in situ.
Advantages - The intermediate is stable and can be stored. - The reaction sequence is straightforward to monitor.- Higher overall yield. - More atom- and step-economical. - Avoids isolation and purification of the enaminone intermediate.
Disadvantages - Lower overall yield. - Requires an additional isolation and purification step.- Bredereck's reagent is moisture-sensitive. - The reaction progress is monitored as a single transformation.

Experimental Protocols

Route A: Two-Step Synthesis via this compound

Step 1: Synthesis of this compound Hydrochloride

A mixture of cyclohexanone (98.1 g, 1.0 mol), paraformaldehyde (33.0 g, 1.1 mol), and dimethylamine hydrochloride (81.5 g, 1.0 mol) in 150 mL of absolute ethanol is heated at reflux for 4 hours. The mixture is then cooled, and the solvent is removed under reduced pressure. The resulting crude product is recrystallized from a mixture of ethanol and acetone to yield this compound hydrochloride as a crystalline solid.

Step 2: Synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added guanidine hydrochloride (9.5 g, 0.1 mol). The mixture is stirred for 30 minutes, and the precipitated sodium chloride is removed by filtration. To the filtrate is added this compound hydrochloride (19.0 g, 0.1 mol), and the reaction mixture is heated at reflux for 6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between chloroform and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography (silica gel, ethyl acetate/methanol) to afford 2-amino-5,6,7,8-tetrahydroquinazoline.

Route B: One-Pot Synthesis using Bredereck's Reagent

In a flame-dried flask under a nitrogen atmosphere, cyclohexanone (9.8 g, 0.1 mol) is dissolved in 50 mL of anhydrous toluene. Bredereck's reagent (17.4 g, 0.1 mol) is added dropwise at room temperature. The mixture is then heated to reflux for 2 hours to ensure the complete formation of the enaminone intermediate. A separate mixture of guanidine hydrochloride (10.5 g, 0.11 mol) and sodium tert-butoxide (10.6 g, 0.11 mol) in 50 mL of anhydrous toluene is stirred at room temperature for 30 minutes. This slurry is then added to the refluxing solution of the in-situ generated enaminone. The reaction mixture is maintained at reflux for an additional 6-8 hours. After cooling to room temperature, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/methanol) to yield 2-amino-5,6,7,8-tetrahydroquinazoline.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic strategies, the following diagrams outline the reaction workflows.

G cluster_0 Route A: Two-Step Synthesis A1 Cyclohexanone + Dimethylamine HCl + Paraformaldehyde A2 This compound (Isolated Intermediate) A1->A2 Reflux, Ethanol A4 2-amino-5,6,7,8-tetrahydroquinazoline A2->A4 NaOEt, Ethanol, Reflux A3 Guanidine HCl A3->A4

Fig. 1. Workflow for the two-step synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline.

G cluster_1 Route B: One-Pot Synthesis B1 Cyclohexanone + Bredereck's Reagent B2 In-situ Enaminone Formation B1->B2 Toluene, Reflux B4 2-amino-5,6,7,8-tetrahydroquinazoline B2->B4 NaOtBu, Toluene, Reflux B3 Guanidine HCl B3->B4

Fig. 2. Workflow for the one-pot synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline.

Head-to-Head Analysis

The choice between these two synthetic strategies depends on the specific requirements of the research.

This compound (Route A) offers a more traditional, stepwise approach. The ability to isolate and characterize the enaminone intermediate provides clear checkpoints in the synthesis. This can be advantageous for process optimization and troubleshooting. However, this route is less efficient in terms of overall yield and time, as it involves an additional reaction and purification step.

Bredereck's Reagent (Route B) provides a more elegant and efficient one-pot synthesis. By avoiding the isolation of the enaminone intermediate, this method saves time and resources, and often results in a higher overall yield. The high reactivity of Bredereck's reagent allows for the efficient formation of the enaminone from the relatively non-acidic α-protons of cyclohexanone under milder conditions than might be required with other formylating agents. The main drawback is the moisture sensitivity of Bredereck's reagent, which necessitates anhydrous reaction conditions.

Conclusion

For the synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline and related heterocyclic systems, the use of Bredereck's reagent in a one-pot procedure is generally the superior method in terms of efficiency and yield. This approach is particularly advantageous for library synthesis and in drug discovery settings where rapid access to a variety of analogs is crucial.

However, the two-step synthesis using pre-formed this compound remains a viable and robust alternative, especially when a stable, well-characterized intermediate is desired for process development or when anhydrous conditions are difficult to maintain.

Ultimately, the selection of the optimal reagent and methodology will depend on the specific goals of the synthesis, the available resources, and the scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for your research needs.

Safety Operating Guide

Safe Disposal of 2-(Dimethylaminomethylene)cyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-(Dimethylaminomethylene)cyclohexanone, a flammable and corrosive compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Precautions

2-((Dimethylamino)methyl)cyclohexanone is classified as a flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.[1] Before initiating any disposal procedures, it is essential to be familiar with the chemical's hazard profile and to don the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, which can cause severe burns.[1][2]
Eye/Face Protection Safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazardTo protect against serious eye damage.[3]
Skin and Body Protection A flame-retardant lab coat and appropriate protective clothing to cover all exposed skinTo protect against skin burns and chemical splashes.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respiratorTo avoid inhalation of vapors, which may cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste. Do not discharge it into the environment or down the drain.[4]

1. Waste Segregation and Collection:

  • Designate a specific, labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5][6][7]

2. Handling Small Spills:

  • In the event of a small spill, ensure the area is well-ventilated and remove all sources of ignition.[4]
  • Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7]
  • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[5]

3. Preparing for Disposal:

  • Ensure the waste container is accurately labeled with the chemical name and associated hazards.
  • Contaminated materials, such as gloves, absorbent pads, and empty containers, should also be collected in a labeled container for hazardous waste disposal.[2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill small_spill Small Spill Procedure spill->small_spill Yes routine_disposal Routine Waste Disposal spill->routine_disposal No absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb collect Collect with Non-Sparking Tools absorb->collect waste_container Place in Labeled Hazardous Waste Container collect->waste_container storage Store Container in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources waste_container->storage direct_to_container Directly Transfer to Hazardous Waste Container routine_disposal->direct_to_container direct_to_container->waste_container professional_disposal Arrange for Professional Hazardous Waste Disposal storage->professional_disposal end End of Disposal Process professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Dimethylaminomethylene)cyclohexanone. Adherence to these procedures is critical to ensure personal safety and proper management of this chemical.

Chemical Hazards: this compound is a flammable liquid and vapor that can be harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin burns and serious eye damage.[1] Additionally, it may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye & Face Protection Chemical safety goggles or a face shieldSafety glasses or goggles should be worn at all times.[4] A face shield is recommended when there is a risk of splashing.[5]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile) and a lab coatInspect gloves for any damage before use and dispose of them after contact with the chemical.[5] A Nomex® lab coat worn over cotton clothing provides a good barrier.[5] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[5]
Respiratory Protection Full facepiece respirator with organic vapor cartridgeUse in a well-ventilated area, such as a chemical fume hood.[4][6] If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[4]
Footwear Closed-toe, closed-heel shoesShoes must cover the entire foot; avoid any footwear with holes.[5]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following steps is mandatory to ensure safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE as specified in the table above and inspect for integrity.

    • Locate the nearest eyewash station and safety shower before beginning work.

    • Prepare all necessary equipment and reagents for the experiment.

  • Handling:

    • Don all required PPE before handling the chemical.

    • Conduct all work in a well-ventilated chemical fume hood.[4][6]

    • Ground container and receiving equipment to prevent static discharge.[4][7] Use only non-sparking tools.[4][7]

    • Avoid direct contact with the chemical. Use appropriate tools for transfers.

    • Keep the container tightly closed when not in use.[8]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Cleanup:

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Remove and properly dispose of contaminated gloves and any other disposable PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[4]

    • Take off contaminated clothing and wash it before reuse.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of this compound waste in a designated, labeled, and sealed chemical waste container.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store the waste container in a cool, well-ventilated area away from ignition sources.[7]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[4]

    • Place these materials in a designated, clearly labeled hazardous waste container.

  • Empty Containers:

    • Empty containers may retain product residues and should be treated as hazardous.[4]

    • Follow your institution's guidelines for rinsing and disposing of empty chemical containers.

Consult your institution's EHS office for specific disposal procedures and regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Operation prep2 Inspect & Don PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Ground Equipment handle1->handle2 handle3 Handle Chemical handle2->handle3 handle4 Keep Container Closed handle3->handle4 clean1 Decontaminate Surfaces handle4->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.